Product packaging for N-(Pyridin-3-ylmethylene)methanamine(Cat. No.:CAS No. 16273-54-4)

N-(Pyridin-3-ylmethylene)methanamine

Cat. No.: B171866
CAS No.: 16273-54-4
M. Wt: 120.15 g/mol
InChI Key: UELJJGNOTOPDOB-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethylene)methanamine is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B171866 N-(Pyridin-3-ylmethylene)methanamine CAS No. 16273-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-8-5-7-3-2-4-9-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELJJGNOTOPDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438098
Record name (E)-N-Methyl-1-(pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16273-54-4
Record name (E)-N-Methyl-1-(pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(Pyridin-3-ylmethylene)methanamine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Characterization of N-(Pyridin-3-ylmethylene)methanamine

Authored by: Gemini

November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of the imine compound, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines a detailed experimental protocol for the synthesis of the target molecule via the condensation of 3-pyridinecarboxaldehyde and methanamine. Furthermore, it presents a summary of the expected analytical data from key characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is structured in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

This compound is a Schiff base (or imine) formed from the reaction of 3-pyridinecarboxaldehyde and methanamine. Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. They are versatile intermediates in organic synthesis and have been studied for a wide range of biological activities. The synthesis of such imines is typically achieved through a condensation reaction between a primary amine and an aldehyde or ketone.[1] This guide details a proposed synthetic route and the expected analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is predicated on the nucleophilic addition of methanamine to the carbonyl carbon of 3-pyridinecarboxaldehyde, followed by the elimination of a water molecule to form the imine.

Reactants

The primary reactants for this synthesis are 3-pyridinecarboxaldehyde and methanamine. Their relevant properties are summarized in the table below.

Reactant Structure Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
3-PyridinecarboxaldehydeC₆H₅NO107.1178-81 (at 10 mmHg)1.141 (at 20 °C)
Methanamine (Methylamine)CH₅N31.06-6.30.662 (at 20 °C)
Experimental Protocol: Synthesis and Purification

This protocol is based on established methods for imine synthesis from aldehydes and primary amines.[1][2]

Materials:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Methanamine (a solution in a suitable solvent, e.g., 40% in water or 2M in THF, 1.1 eq)

  • Anhydrous magnesium sulfate (MgSO₄) or another suitable drying agent

  • Anhydrous solvent (e.g., dichloromethane, ethanol, or toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-pyridinecarboxaldehyde (1.0 eq) and dissolve it in a suitable anhydrous solvent (e.g., 10 mL of dichloromethane per gram of aldehyde).

  • Addition of Amine: While stirring the solution at room temperature, slowly add methanamine solution (1.1 eq). An exothermic reaction may be observed.

  • Drying and Reaction: Add anhydrous magnesium sulfate (approx. 1.5 eq) to the reaction mixture. The MgSO₄ acts as a drying agent to remove the water formed during the reaction, thus driving the equilibrium towards the imine product.

  • Reaction Completion: Stir the mixture at room temperature for 4-6 hours or at reflux to ensure the reaction goes to completion.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the magnesium sulfate. Wash the solid residue with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, likely an oil or low-melting solid, can be further purified if necessary. Given the volatility of the product, purification may be best achieved by vacuum distillation.

Characterization of this compound

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following table summarizes the expected data.

Technique Expected Observations
¹H NMR * Pyridyl Protons: Multiplets in the aromatic region (δ 7.0-9.0 ppm). A characteristic singlet or doublet for the proton at C2 of the pyridine ring is expected at a high chemical shift (δ ~8.8 ppm). * Imine Proton (-CH=N-): A singlet in the region of δ 8.0-8.5 ppm.[2] * Methyl Protons (-N-CH₃): A singlet in the region of δ 3.0-3.5 ppm.
¹³C NMR * Imine Carbon (-CH=N-): A signal in the region of δ 155-165 ppm.[2] * Pyridyl Carbons: Signals in the aromatic region (δ 120-155 ppm).[2] * Methyl Carbon (-N-CH₃): A signal in the aliphatic region (δ 40-50 ppm).
IR Spectroscopy (cm⁻¹) * C=N Stretch (Imine): A characteristic strong absorption band in the range of 1640-1690 cm⁻¹.[3] * C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. * C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹. * C=C and C=N Stretch (Pyridine Ring): Bands in the region of 1400-1600 cm⁻¹.[4]
Mass Spectrometry (MS) * Molecular Ion Peak (M⁺): Expected at m/z = 120.16, corresponding to the molecular formula C₇H₈N₂.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product aldehyde 3-Pyridinecarboxaldehyde dissolve Dissolve Aldehyde in Anhydrous Solvent aldehyde->dissolve amine Methanamine Solution add_amine Add Methanamine amine->add_amine dissolve->add_amine add_drying Add MgSO4 add_amine->add_drying react Stir at RT or Reflux (4-6 hours) add_drying->react filter Filter to Remove MgSO4 react->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify by Vacuum Distillation concentrate->purify product This compound purify->product

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide has outlined a robust and straightforward methodology for the synthesis of this compound via a condensation reaction. The provided experimental protocol, along with the tabulated properties of reactants and expected characterization data, serves as a valuable resource for researchers engaged in the synthesis of novel pyridine-based imines. The successful synthesis and characterization of this compound can pave the way for its further investigation in various applications, including as a building block in medicinal chemistry and materials science.

References

An In-depth Technical Guide to N-(Pyridin-3-ylmethylene)methanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data for N-(Pyridin-3-ylmethylene)methanamine is limited in publicly accessible literature. This guide compiles available information, provides computed data for key properties, outlines a probable synthetic route based on established chemical principles, and discusses potential biological activities in the context of related compounds.

Core Chemical Properties and Structure

This compound, a Schiff base, is an organic compound containing a carbon-nitrogen double bond, with the nitrogen atom attached to a methyl group and the carbon atom attached to a pyridin-3-yl group.

Chemical Structure

The structure of this compound is characterized by a pyridine ring linked via a methylene bridge to an imine functional group, which is further substituted with a methyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

Due to the lack of experimentally determined data, the following table summarizes computed physicochemical properties for this compound. These values are estimations and should be used as a guide for further experimental investigation.

PropertyValue (Computed)
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
CAS Number 634153-62-1
Topological Polar Surface Area 29.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 1
LogP (octanol-water) 1.2

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of pyridine-3-carbaldehyde with methylamine.[1][3] This is a reversible condensation reaction where a molecule of water is eliminated.[2]

Reaction:

Pyridine-3-carbaldehyde + Methylamine ⇌ this compound + Water

Materials:

  • Pyridine-3-carbaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., ethanol or THF)

  • Anhydrous solvent (e.g., toluene, ethanol, or methanol)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) or a Dean-Stark apparatus

  • Acid or base catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid, or potassium carbonate)[4]

Procedure:

  • In a round-bottom flask, dissolve pyridine-3-carbaldehyde (1 equivalent) in the chosen anhydrous solvent.

  • Add a solution of methylamine (1 to 1.1 equivalents) to the flask.

  • If a catalyst is to be used, add a catalytic amount at this stage.

  • To drive the reaction to completion, the water formed during the reaction should be removed. This can be achieved by:

    • Adding a drying agent like anhydrous magnesium sulfate directly to the reaction mixture.

    • Using a Dean-Stark apparatus if the reaction is performed in a solvent that forms an azeotrope with water (e.g., toluene).[4]

  • The reaction mixture is typically stirred at room temperature or gently heated for a period of time, which can range from a few hours to overnight.[4]

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, the work-up procedure will depend on the method used for water removal.

    • If a drying agent was used, it is removed by filtration.

    • If a Dean-Stark apparatus was used, the reaction mixture is cooled.

  • The solvent is then removed under reduced pressure to yield the crude product.

  • Purification of the resulting imine can be achieved by distillation or chromatography.

G Synthesis Workflow for this compound start Start reactants Combine Pyridine-3-carbaldehyde and Methylamine in Anhydrous Solvent start->reactants catalyst Add Catalyst (Optional) reactants->catalyst reaction Stir at Room Temperature or Heat catalyst->reaction water_removal Remove Water (Drying Agent or Dean-Stark) reaction->water_removal monitoring Monitor Reaction Progress (TLC/GC) water_removal->monitoring monitoring->reaction Incomplete workup Work-up (Filtration/Cooling) monitoring->workup Complete evaporation Solvent Evaporation workup->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While there is no specific information on the biological activity of this compound, Schiff bases containing a pyridine moiety are a class of compounds with a wide range of documented pharmacological properties.[5][6] These activities are often attributed to the presence of the imine (C=N) group and the pyridine ring, which can participate in various biological interactions.

Potential areas of biological significance for pyridine-based Schiff bases include:

  • Antimicrobial and Antifungal Activity: The imine group is often crucial for the biological activity of Schiff bases, and pyridine derivatives have shown promise in this area.[5][7]

  • Anticancer Activity: Numerous Schiff base complexes containing a pyridine ring have been investigated for their cytotoxic effects against various cancer cell lines.[8]

  • Antitubercular and Antiviral Properties: The pyridine nucleus is a key component in several bioactive molecules with antitubercular and antiviral effects.[5]

  • Anti-inflammatory and Antioxidant Effects: Schiff bases are known to possess anti-inflammatory and antioxidant properties.[9]

  • Chemosensors: Pyridine-based Schiff bases have been explored for their ability to act as chemosensors for various ions due to their strong binding capabilities and unique photophysical properties.[6][10]

It is important to note that the biological activity of a specific compound is highly dependent on its overall structure. Therefore, any potential activity of this compound would need to be determined through dedicated in vitro and in vivo studies.

No specific signaling pathways involving this compound have been described. However, based on the activities of related compounds, potential interactions could involve pathways related to cell proliferation, inflammation, or microbial metabolism. Further research would be required to elucidate any such mechanisms.

G Potential Biological Relevance of Pyridine-Based Imines compound This compound (and related Pyridine Imines) activity Potential Biological Activities compound->activity antimicrobial Antimicrobial activity->antimicrobial anticancer Anticancer activity->anticancer anti_inflammatory Anti-inflammatory activity->anti_inflammatory antioxidant Antioxidant activity->antioxidant chemosensor Chemosensor activity->chemosensor

References

Spectroscopic Profile of N-(Pyridin-3-ylmethylene)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of N-(Pyridin-3-ylmethylene)methanamine. Due to a lack of publicly available experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, generalized experimental protocols for the synthesis and characterization of this imine are also provided for researchers in drug development and related scientific fields.

Introduction

This compound is a Schiff base derived from the condensation of 3-pyridinecarboxaldehyde and methylamine. Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine functionality) and are widely studied for their diverse biological activities and applications in medicinal chemistry. The pyridyl moiety, in particular, is a common feature in many pharmacologically active molecules. An accurate understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in research and development settings.

This guide synthesizes information from analogous structures to provide a predictive but scientifically grounded spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, such as (E)-N-((pyridine-3-yl)methylene)benzenamine and other imine derivatives.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.8 - 8.9s1HH-2 (pyridyl)
~8.6 - 8.7d1HH-6 (pyridyl)
~8.3 - 8.4s1HCH=N (imine)
~8.0 - 8.1d1HH-4 (pyridyl)
~7.3 - 7.4dd1HH-5 (pyridyl)
~3.5 - 3.6s3HN-CH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~160 - 165C=N (imine)
~150 - 152C-6 (pyridyl)
~148 - 150C-2 (pyridyl)
~134 - 136C-4 (pyridyl)
~130 - 132C-3 (pyridyl)
~123 - 125C-5 (pyridyl)
~45 - 50N-CH₃
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3000MediumC-H stretch (aromatic)
~2950 - 2850MediumC-H stretch (aliphatic)
~1640 - 1660StrongC=N stretch (imine)
~1580 - 1600Medium-StrongC=C stretch (pyridyl ring)
~1420 - 1480MediumC=C, C=N ring stretch (pyridyl)
~1180 - 1220MediumC-N stretch
Predicted Mass Spectrometry Data
m/zIon
120[M]⁺ (Molecular Ion)
119[M-H]⁺
105[M-CH₃]⁺
92[M-N=CH₂]⁺
78[C₅H₄N]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylamine (solution in ethanol or THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve 3-pyridinecarboxaldehyde (1 equivalent) in anhydrous ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add a solution of methylamine (1.1 equivalents) in the same solvent dropwise at room temperature with continuous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add an anhydrous drying agent (e.g., magnesium sulfate) to the reaction mixture to remove the water formed during the reaction.

  • Stir for an additional 30 minutes, then filter off the drying agent.

  • The solvent from the filtrate is then removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified if necessary.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

  • Scan the sample over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and other characteristic fragment ions.

Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and characterization process.

G Synthesis Workflow for this compound reactants 3-Pyridinecarboxaldehyde + Methylamine reaction Condensation Reaction (Ethanol/Methanol) reactants->reaction workup Drying and Solvent Removal reaction->workup product Crude Product workup->product purification Purification (e.g., Distillation/Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for N-(Pyridin-3-

In-depth Technical Guide on the Core Mechanism of Action: N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the specific biological data for N-(Pyridin-3-ylmethylene)methanamine. As of late 2025, dedicated studies elucidating its precise mechanism of action, quantitative biological activities, and specific cellular targets are not publicly available. Therefore, this document provides a foundational understanding based on the chemical properties of its constituent moieties—the pyridine ring and the imine group—and draws parallels from structurally related compounds.

Chemical and Structural Context

This compound is an organic compound featuring a pyridine ring linked to a methanamine group via an imine (C=N) double bond. The pyridine ring is a common scaffold in numerous biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its overall electronic properties.[1][2] The imine group, being a reactive functional group, can participate in various chemical reactions, including hydrolysis and reactions with biological nucleophiles.[3]

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of direct research, the potential biological activities of this compound can be hypothesized by examining related chemical classes.

Pyridine-Containing Compounds in Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse mechanisms of action.[1][2] These include applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for the pharmacological profile of these drugs.[2]

Derivatives of pyridine have been shown to target a variety of biological molecules, including:

  • Cyclin-Dependent Kinase 2 (CDK2): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle, suggesting potential applications in cancer therapy.[4]

  • Mycobacterial Membrane Protein Large 3 (MmpL3): Pyridine-2-methylamine derivatives have been investigated as inhibitors of MmpL3, a protein essential for the viability of M. tuberculosis, highlighting a potential antibacterial mechanism.[5]

  • Pyruvate Kinase M2 (PKM2): Certain pyridin-3-ylmethyl carbamodithioic esters have been found to activate PKM2, an enzyme involved in cancer metabolism.[6]

  • Transient Receptor Potential Vanilloid 3 (TRPV3): Pyridinyl methanol derivatives have been developed as selective antagonists of TRPV3, a channel implicated in pain and inflammation.[7]

The Role of the Imine Moiety

Imines are known to be reactive intermediates in biological systems.[3] Their susceptibility to hydrolysis means that this compound could potentially act as a prodrug, releasing 3-pyridinecarboxaldehyde and methanamine. However, the biological effects of these individual components at the concentrations they would be released are not well-defined in this context.

The reactivity of the imine C=N bond also allows for potential covalent interactions with biological macromolecules, such as proteins and nucleic acids. This type of interaction is a known mechanism for some drugs, but can also be a source of toxicity.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound, a hypothetical workflow for its investigation would follow standard preclinical drug discovery protocols.

General Experimental Workflow for Target Identification

G cluster_0 Initial Screening cluster_1 Hit Validation and Target Identification cluster_2 Mechanism of Action Studies A Compound Synthesis and Characterization B High-Throughput Screening (e.g., cell viability assays) A->B C Dose-Response Studies B->C D Affinity Chromatography / Mass Spectrometry C->D E Genetic or RNAi Screening C->E F Pathway Analysis (e.g., Western Blot, RNA-seq) D->F E->F G In Vitro Target Engagement Assays F->G H In Vivo Efficacy and Toxicity Studies G->H

Caption: A generalized experimental workflow for identifying the biological target and mechanism of action of a novel compound.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the biological activity of this compound. Should such data become available, it would be structured as follows for clarity and comparative analysis.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTargetCell LineIC₅₀ / EC₅₀ (µM)Reference
CytotoxicityN/AHeLaData not availableN/A
Enzyme Inhibitione.g., CDK2N/AData not availableN/A
Receptor Bindinge.g., nAChRN/AData not availableN/A

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available. However, standard methodologies that would be employed in such research are outlined below.

General Protocol for Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value.

Conclusion

The current body of scientific literature lacks specific studies on the mechanism of action of this compound. Based on its chemical structure, it can be postulated that its biological activity may derive from the properties of the pyridine ring, the reactivity of the imine group, or a combination of both. Further research, following established preclinical drug discovery workflows, is necessary to elucidate its specific molecular targets and signaling pathways. This document serves as a foundational guide for researchers and drug development professionals interested in initiating such investigations.

References

Navigating the Scant Landscape of N-(Pyridin-3-ylmethylene)methanamine Research: A Pivot to Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial, comprehensive searches for the biological activity and specific molecular targets of "N-(Pyridin-3-ylmethylene)methanamine" have yielded no direct published research or experimental data for this specific imine. The scientific literature, to date, does not appear to contain studies detailing its interactions with biological systems.

Therefore, this technical guide will pivot to a well-researched, structurally related class of compounds that feature the core pyridin-3-yl motif: N-(pyridin-3-yl)pyrimidin-4-amine analogues . These compounds have garnered significant interest as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial target in cancer therapy. This document will provide an in-depth overview of the biological activity, targets, and experimental methodologies associated with this important class of molecules, thereby offering valuable insights for researchers in oncology and drug development.

The Emergence of Pyridine-Based Kinase Inhibitors in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its ability to form hydrogen bonds and engage in various molecular interactions has made it a cornerstone in the design of enzyme inhibitors. In the context of oncology, the dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Specifically, CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle.

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized, demonstrating potent inhibitory activity against CDK2 and significant anti-proliferative effects across various cancer cell lines.[1][2]

Quantitative Analysis of Biological Activity

The efficacy of these compounds has been quantified through in vitro assays, primarily determining their half-maximal inhibitory concentration (IC50) against both CDK2 and a panel of cancer cell lines.

Compound IDTargetIC50 (nM)Assay Type
7l CDK2/cyclin A264.42Kinase Inhibition Assay

Table 1: In vitro inhibitory activity of a lead N-(pyridin-3-yl)pyrimidin-4-amine analogue against the CDK2/cyclin A2 complex.[1]

Compound IDCell LineCancer TypeIC50 (µM)Assay Type
7l MV4-11Acute Myeloid Leukemia0.83Cell Proliferation Assay
7l HT-29Colorectal Carcinoma2.12Cell Proliferation Assay
7l MCF-7Breast Adenocarcinoma3.12Cell Proliferation Assay
7l HeLaCervical Cancer8.61Cell Proliferation Assay
7l HEK293Normal Embryonic Kidney> 50Cell Proliferation Assay

Table 2: Anti-proliferative activity of compound 7l across various human cancer cell lines and a normal cell line, demonstrating a degree of selectivity.[1]

Mechanism of Action: CDK2 Inhibition and Downstream Effects

The primary mechanism of action for these N-(pyridin-3-yl)pyrimidin-4-amine analogues is the direct inhibition of CDK2 kinase activity. By binding to the ATP-binding pocket of CDK2, these small molecules prevent the phosphorylation of key substrates, such as Retinoblastoma protein (Rb). This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Further mechanistic studies have confirmed that treatment with these compounds leads to a concentration-dependent arrest of the cell cycle, a hallmark of CDK inhibition.[1] This is followed by the induction of apoptosis, or programmed cell death, in cancer cells.[1]

CDK2_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibitor_Action Inhibitor Action cluster_Downstream_Effects Downstream Effects CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest S_Phase_Genes->Cell_Cycle_Arrest NPPA_Analogue N-(pyridin-3-yl)pyrimidin-4-amine Analogue NPPA_Analogue->CyclinE_CDK2 inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

CDK2 Inhibition Pathway by N-(pyridin-3-yl)pyrimidin-4-amine Analogues.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues.

In Vitro CDK2/cyclin A2 Kinase Inhibition Assay
  • Objective: To determine the IC50 value of the test compound against CDK2.

  • Materials: Recombinant human CDK2/cyclin A2 enzyme, a suitable substrate (e.g., a histone H1-derived peptide), ATP, and the test compound.

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The CDK2/cyclin A2 enzyme is incubated with the test compound for a predetermined period.

    • The kinase reaction is initiated by the addition of the substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and capture on a phosphocellulose membrane).

    • The amount of incorporated phosphate is quantified (e.g., by scintillation counting).

    • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow start Start dilution Serial Dilution of Test Compound start->dilution incubation Incubate CDK2/cyclin A2 with Compound dilution->incubation initiation Initiate Reaction with Substrate and [γ-³³P]ATP incubation->initiation reaction Kinase Reaction (e.g., 30°C) initiation->reaction termination Terminate Reaction reaction->termination separation Separate Phosphorylated Substrate termination->separation quantification Quantify Radioactivity separation->quantification calculation Calculate % Inhibition quantification->calculation ic50 Determine IC50 calculation->ic50 end End ic50->end

Workflow for an In Vitro Kinase Inhibition Assay.

Cell Proliferation (MTT) Assay
  • Objective: To measure the cytotoxic/cytostatic effects of the test compound on cancer cell lines.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The cell viability is calculated as a percentage of the untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

While the specific compound "this compound" remains uncharacterized in the biological literature, the broader class of N-(pyridin-3-yl)pyrimidin-4-amine analogues represents a promising avenue for the development of targeted cancer therapies. The potent and selective inhibition of CDK2 by lead compounds like 7l underscores the therapeutic potential of this chemical scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, evaluating their efficacy in in vivo models, and further elucidating their precise binding modes and off-target effects to advance them toward clinical application. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals working in this competitive and impactful field.

References

Discovery and history of "N-(Pyridin-3-ylmethylene)methanamine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Pyridin-3-ylmethylene)methanamine is a Schiff base, an imine derived from the condensation of 3-pyridinecarboxaldehyde and methanamine. While not extensively documented as a standalone compound in scientific literature, its chemical nature places it as a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of N-methyl-1-(pyridin-3-yl)methanamine and other substituted pyridine derivatives. This guide provides a comprehensive overview of its presumed synthesis, physicochemical properties inferred from related compounds, and potential applications in research and drug development.

Introduction and Discovery

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its existence is largely inferred from the well-established chemical reaction between aldehydes and primary amines to form imines. The synthesis of analogous Schiff bases, such as N-benzylidenemethylamine, has been known for over a century. Therefore, the conceptual discovery of this compound is rooted in the fundamental principles of organic chemistry.

The primary significance of this compound lies in its role as a synthetic intermediate. The imine functionality is readily susceptible to reduction, providing a straightforward route to the corresponding secondary amine, N-methyl-1-(pyridin-3-yl)methanamine. This amine is a known building block in the synthesis of more complex molecules with potential biological activity.

Synthesis

The most direct and widely accepted method for the synthesis of this compound is the condensation reaction between 3-pyridinecarboxaldehyde and methanamine. This reaction is typically carried out in a suitable solvent, and the equilibrium is driven towards the product by the removal of water.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established synthesis of analogous imines.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methanamine (e.g., as a solution in a suitable solvent like ethanol or THF, or as a gas)

  • Anhydrous magnesium sulfate or other suitable drying agent

  • Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a means for azeotropic removal of water, such as a Dean-Stark apparatus if using a non-polar solvent like toluene), dissolve 3-pyridinecarboxaldehyde (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methanamine (1 to 1.2 equivalents) to the stirred solution of the aldehyde. If using gaseous methanamine, it can be bubbled through the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, add a drying agent such as anhydrous magnesium sulfate to remove the water formed during the reaction.

  • Filter off the drying agent.

  • The solvent can be removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is scarce. The following tables summarize the properties of its precursor, 3-pyridinecarboxaldehyde, and its reduction product, N-methyl-1-(pyridin-3-yl)methanamine, to provide context. Inferred properties for the target compound are also presented.

Table 1: Physicochemical Properties
Property3-Pyridinecarboxaldehyde[1][2]This compound (Inferred)N-Methyl-1-(pyridin-3-yl)methanamine[3][4]
Molecular Formula C₆H₅NOC₇H₈N₂C₇H₁₀N₂
Molecular Weight 107.11 g/mol 120.15 g/mol 122.17 g/mol
Appearance Colorless to yellow liquidLikely a yellow oil or low-melting solidYellow oil[5]
Boiling Point 95-97 °C at 15 mmHg[1]Expected to be higher than the aldehydeNot specified
Solubility Miscible with water[6]Likely soluble in organic solventsNot specified
Table 2: Inferred Spectroscopic Data for this compound

This data is inferred based on the known spectral characteristics of similar Schiff bases, such as N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide[6].

TechniqueExpected Chemical Shifts / Bands
¹H NMR * Pyridyl Protons: δ 7.0-8.8 ppm (multiplets)
* Imine Proton (-CH=N-): δ ~8.0-8.5 ppm (singlet)
* Methyl Protons (-N-CH₃): δ ~3.0-3.5 ppm (singlet or doublet if coupled to imine proton)
¹³C NMR * Pyridyl Carbons: δ ~120-155 ppm
* Imine Carbon (-CH=N-): δ ~160-170 ppm
* Methyl Carbon (-N-CH₃): δ ~40-50 ppm
IR Spectroscopy * C=N Stretch: ~1640-1690 cm⁻¹ (a key characteristic band for imines)
* C-H Aromatic Stretch: ~3000-3100 cm⁻¹
* C-H Aliphatic Stretch: ~2850-2960 cm⁻¹
Mass Spectrometry * [M]⁺: Expected at m/z = 120.0687 (for C₇H₈N₂)

Chemical Reactivity and Applications

The primary chemical reactivity of this compound is centered around the imine functional group.

Reduction to Secondary Amines

The most significant application of this compound is as a precursor to N-methyl-1-(pyridin-3-yl)methanamine via reduction. This transformation is a cornerstone of reductive amination.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Reducing agent (e.g., sodium borohydride, lithium aluminum hydride)

  • Suitable solvent (e.g., methanol or ethanol for NaBH₄, THF or diethyl ether for LiAlH₄)

  • Apparatus for quenching and work-up

Procedure (using Sodium Borohydride):

  • Dissolve this compound in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methyl-1-(pyridin-3-yl)methanamine.

Role in Drug Discovery and Development

The pyridine and secondary amine moieties are common pharmacophores in medicinal chemistry. Therefore, N-methyl-1-(pyridin-3-yl)methanamine, readily synthesized from this compound, is a valuable building block for the synthesis of potential drug candidates. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The secondary amine can be a key site for further functionalization or can act as a basic center for salt formation to improve the pharmacokinetic properties of a drug molecule.

Visualizations

Synthesis Workflow

G Synthesis of N-Methyl-1-(pyridin-3-yl)methanamine A 3-Pyridinecarboxaldehyde C Condensation (-H₂O) A->C B Methanamine B->C D This compound C->D E Reduction (e.g., NaBH₄) D->E F N-Methyl-1-(pyridin-3-yl)methanamine E->F

Caption: Synthetic pathway from 3-pyridinecarboxaldehyde to N-methyl-1-(pyridin-3-yl)methanamine.

Reductive Amination Logical Flow

G Reductive Amination Logic start Start aldehyde Aldehyde (3-Pyridinecarboxaldehyde) start->aldehyde amine Primary Amine (Methanamine) start->amine imine_formation Imine Formation aldehyde->imine_formation amine->imine_formation imine Imine Intermediate (this compound) imine_formation->imine reduction Reduction imine->reduction sec_amine Secondary Amine (N-Methyl-1-(pyridin-3-yl)methanamine) reduction->sec_amine end End sec_amine->end

Caption: Logical flow of a two-step reductive amination process.

Conclusion

This compound serves as a quintessential example of a reactive intermediate in organic synthesis. While not a compound of extensive standalone study, its role in the synthesis of N-methyl-1-(pyridin-3-yl)methanamine and, by extension, more complex molecules for pharmaceutical and materials science research is significant. This guide has provided a detailed, albeit partially inferred, overview of its synthesis, properties, and applications, offering a valuable resource for researchers in the chemical sciences. Future work could focus on the isolation and full characterization of this imine to further elucidate its properties and potential reactivity.

References

An In-depth Technical Guide to N-(Pyridin-3-ylmethylene)methanamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Pyridin-3-ylmethylene)methanamine derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential as kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound and its derivatives belong to the class of imines, characterized by a carbon-nitrogen double bond. The pyridine ring, a common scaffold in medicinal chemistry, imparts a wide range of biological activities to these compounds.[1] This guide will delve into the anticancer properties of these derivatives, particularly their role as inhibitors of key signaling kinases such as Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3][4]

Synthesis of this compound Derivatives

The core structure of this compound derivatives is an imine, which is typically synthesized through the condensation reaction between an aldehyde or a ketone and a primary amine. The general synthetic scheme involves the reaction of pyridine-3-carbaldehyde with a primary amine (R-NH2) under various conditions.

General Synthetic Scheme:

Several methods can be employed for this synthesis, often utilizing catalysts or dehydrating agents to drive the reaction towards the imine product. These methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus to remove water from the reaction mixture.

  • Use of Dehydrating Agents: Employing agents like magnesium sulfate (MgSO4) or molecular sieves to absorb the water formed during the reaction.

  • Acid or Base Catalysis: The reaction can be catalyzed by the addition of a small amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base.

G start Start Materials: Pyridine-3-carbaldehyde Primary Amine (R-NH2) reaction Condensation Reaction (Solvent, Catalyst/Dehydrating Agent) start->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Final Product: This compound Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have shown significant potential as anticancer agents through the inhibition of various protein kinases.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature in cancer.[5] Analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent CDK2 inhibitors.[2] The pyridine moiety often forms crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

CDK2_Pathway CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Inhibitor N-(Pyridin-3-ylmethylene) methanamine Analog Inhibitor->Complex Inhibits

Caption: Inhibition of the CDK2 signaling pathway by this compound analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Small molecule inhibitors targeting VEGFR-2 can disrupt this process. The pyridine ring in these inhibitors often interacts with the hinge region of the kinase domain.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT MAPK MAPK Pathway Dimerization->MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Angiogenesis Inhibitor N-(Pyridin-3-ylmethylene) methanamine Analog Inhibitor->Dimerization Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs.

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that regulate cell proliferation and survival.[] Their overexpression is associated with various cancers. Pyridine-containing compounds have been investigated as PIM kinase inhibitors, often targeting the ATP-binding pocket.

PIM_Pathway PIM PIM Kinase BAD BAD PIM->BAD Phosphorylates (Inhibits) p21 p21 PIM->p21 Phosphorylates (Inhibits) Apoptosis Apoptosis BAD->Apoptosis Promotes CellCycle Cell Cycle Progression p21->CellCycle Inhibits Inhibitor N-(Pyridin-3-ylmethylene) methanamine Analog Inhibitor->PIM Inhibits

Caption: Inhibition of the PIM kinase signaling pathway by this compound analogs.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound analogs and related pyridine derivatives.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [6]

CompoundR GroupIC50 (µM, 48h)IC50 (µM, 72h)
8e 4-Chlorophenyl0.220.11
8n 4-Nitrophenyl1.880.80
Doxorubicin -1.93-

Table 2: Kinase Inhibitory Activity of Pyridine Derivatives

Compound ClassTarget KinaseExample CompoundIC50 (nM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine analogsCDK27l64.42[1]
Pyridine-UreasVEGFR-28e3930[6]
Imidazo[1,2-a]pyridine derivativesBRAFCLW272930[8]

Experimental Protocols

General Synthesis of this compound Derivatives

Materials:

  • Pyridine-3-carbaldehyde

  • Appropriate primary amine (e.g., methanamine)

  • Solvent (e.g., methanol, ethanol, or toluene)

  • Catalyst (e.g., glacial acetic acid) or dehydrating agent (e.g., anhydrous MgSO4)

Procedure:

  • Dissolve pyridine-3-carbaldehyde (1 equivalent) in the chosen solvent.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • If using a catalyst, add a few drops of glacial acetic acid. If using a dehydrating agent, add anhydrous MgSO4 (1-2 equivalents).

  • Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a dehydrating agent was used, filter the mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Synthesis_Protocol dissolve Dissolve Pyridine-3-carbaldehyde in Solvent add_amine Add Primary Amine dissolve->add_amine add_catalyst Add Catalyst/ Dehydrating Agent add_amine->add_catalyst react Stir/Reflux and Monitor by TLC add_catalyst->react workup Filter (if necessary) and Evaporate Solvent react->workup purify Purify Product workup->purify

Caption: A step-by-step workflow for the synthesis of the target compounds.

MTT Assay for Cytotoxicity Evaluation[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Kinase Inhibition Assay[1]

The inhibitory activity of the compounds against specific kinases is often determined using in vitro kinase assays.

Procedure:

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction and incubate for a specific time at an optimal temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential in cancer therapy. Their ability to inhibit key kinases involved in cell cycle progression and angiogenesis underscores their importance as scaffolds for the development of novel anticancer agents. Further optimization of these structures, guided by structure-activity relationship studies, may lead to the discovery of more potent and selective kinase inhibitors with improved pharmacological profiles. This technical guide provides a foundational understanding for researchers to explore and advance this exciting area of drug discovery.

References

An In-depth Technical Guide to N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-(Pyridin-3-ylmethylene)methanamine, focusing on its Chemical Abstracts Service (CAS) number, nomenclature, and key chemical data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound is a Schiff base, an organic compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The nomenclature and identification of this compound are summarized below.

Identifier Value
Systematic Name This compound
Stereoisomer (E)-N-(Pyridin-3-ylmethylene)methanamine
CAS Number 16273-54-4
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
Synonyms 3-(Methyliminomethyl)pyridine

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes computed and expected properties based on its chemical structure.

Property Value (Predicted)
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane
pKa Not available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a condensation reaction between pyridine-3-carbaldehyde and methanamine. While a specific, detailed protocol for this exact compound is not extensively documented, a general procedure can be inferred from the synthesis of analogous Schiff bases.[1]

General Synthesis Workflow

The logical workflow for the synthesis of this compound is a straightforward condensation reaction.

SynthesisWorkflow General Synthesis Workflow for this compound Reactant1 Pyridine-3-carbaldehyde Reaction Condensation Reaction (Reflux) Reactant1->Reaction Reactant2 Methanamine Reactant2->Reaction Solvent Ethanol/Methanol Solvent->Reaction Workup Work-up (Filtration, Evaporation) Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative procedure based on the synthesis of similar compounds.[1]

Materials:

  • Pyridine-3-carbaldehyde

  • Methanamine (e.g., as a solution in ethanol or THF)

  • Anhydrous Ethanol or Methanol

  • Anhydrous Magnesium Sulfate (optional, for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask, dissolve pyridine-3-carbaldehyde (1 equivalent) in anhydrous ethanol.

  • To this solution, add a solution of methanamine (1 to 1.2 equivalents) in ethanol dropwise while stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, the product can be purified further by distillation or column chromatography.

Spectroscopic Characterization

While specific spectroscopic data for this compound is scarce, the expected characteristic signals based on data from analogous compounds are presented below.

Spectroscopy Expected Characteristic Signals
¹H NMR A singlet for the imine proton (-CH=N-) around δ 8.3-8.5 ppm. Signals for the pyridine ring protons in the aromatic region (δ 7.0-9.0 ppm). A singlet or doublet for the methyl protons (-N-CH₃) around δ 3.0-3.5 ppm.[2]
¹³C NMR A signal for the imine carbon (-CH=N-) in the range of δ 155-165 ppm. Signals for the pyridine ring carbons between δ 120-155 ppm. A signal for the methyl carbon (-N-CH₃) around δ 40-50 ppm.[2]
IR (Infrared) A characteristic absorption band for the C=N (imine) stretch typically appearing in the region of 1640-1690 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl group around 2850-3100 cm⁻¹. N-H stretching bands (around 3300-3500 cm⁻¹) from the starting amine should be absent.

Biological Activity and Signaling Pathways

Based on the conducted literature search, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. Research on similar Schiff base compounds suggests a wide range of potential biological activities, including antimicrobial and anticancer properties, but these have not been specifically investigated for the title compound.

Conclusion

This compound, identified by CAS number 16273-54-4, is a pyridine-containing Schiff base. Its synthesis is achievable through a standard condensation reaction of pyridine-3-carbaldehyde and methanamine. While detailed experimental and biological data for this specific compound are limited, this guide provides a foundational understanding of its chemistry, nomenclature, and a framework for its synthesis and characterization based on closely related analogues. Further research is warranted to explore the potential applications of this compound in medicinal chemistry and materials science.

References

An In-depth Technical Guide to N-(Pyridin-3-ylmethylene)methanamine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyridin-3-ylmethylene)methanamine, a Schiff base derived from 3-pyridinecarboxaldehyde and methylamine, belongs to a class of pyridine-containing imines that are of significant interest in medicinal and materials chemistry. The pyridine moiety, a nitrogen-containing heterocycle, is a common scaffold in numerous natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall biocompatibility.[1][2] The imine or azomethine group (-C=N-) is a key functional group that imparts a range of biological activities to these molecules, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the condensation reaction between 3-pyridinecarboxaldehyde and methylamine. This reaction is a classic example of imine formation, which proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product.

A general workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Reaction_Mixture Reaction_Mixture 3-Pyridinecarboxaldehyde->Reaction_Mixture 1 eq Methylamine Methylamine Methylamine->Reaction_Mixture 1 eq Solvent Solvent Solvent->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Dehydrating_Agent Dehydrating Agent / Water Removal Dehydrating_Agent->Reaction_Mixture Product_Imine This compound Reaction_Mixture->Product_Imine Condensation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific protocol for this compound is not widely published, a reliable procedure can be adapted from the synthesis of its analogue, (E)-N-((pyridin-3-yl)methylene)benzenamine.[4]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylamine (e.g., as a solution in ethanol or THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous 1,2-Dichloroethane (or another suitable solvent like Toluene or Ethanol)[4][5]

  • Glacial Acetic Acid (optional, as a catalyst)[5]

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in anhydrous 1,2-dichloroethane, add a solution of methylamine (1 equivalent).

  • Add anhydrous magnesium sulfate (as a dehydrating agent) to the reaction mixture.[4] A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.[5]

  • The mixture is then heated to reflux and stirred for several hours (e.g., 6 hours).[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction mixture is cooled to room temperature and the magnesium sulfate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by distillation or column chromatography to afford the pure this compound.

Physicochemical and Spectroscopic Data

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₇H₈N₂-
Molecular Weight120.15 g/mol -
Boiling Point212 °C[6]
Density0.96 g/cm³[6]
Flash Point82 °C[6]
AppearanceExpected to be an oil or low-melting solid-

Table 2: Predicted/Analogous Spectroscopic Data

TechniquePredicted Chemical Shifts (δ) / Peaks (cm⁻¹)
¹H NMR Based on (E)-N-((pyridin-3-yl)methylene)benzenamine[4]~8.9 ppm (s, 1H, Py-H)~8.6 ppm (dd, 1H, Py-H)~8.4 ppm (s, 1H, -CH=N-)~8.2 ppm (dt, 1H, Py-H)~7.4 ppm (m, 1H, Py-H)~3.5 ppm (s, 3H, -N-CH₃)
¹³C NMR Based on (E)-N-((pyridin-3-yl)methylene)benzenamine[4]~160 ppm (-CH=N-)~152 ppm (Py-C)~150 ppm (Py-C)~135 ppm (Py-C)~132 ppm (Py-C)~124 ppm (Py-C)~48 ppm (-N-CH₃)
IR Spectroscopy ~1640 cm⁻¹ (C=N stretch)~3050 cm⁻¹ (aromatic C-H stretch)~2950 cm⁻¹ (aliphatic C-H stretch)~1580, 1480, 1420 cm⁻¹ (C=C and C=N ring stretches)
Mass Spectrometry M⁺ peak at m/z = 120.07

Biological Activity and Applications in Drug Development

Pyridine-based Schiff bases are recognized for their wide spectrum of biological activities.[1] Although specific data for this compound is limited, the existing literature on analogous compounds suggests significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pyridine-derived Schiff bases and their metal complexes against various cancer cell lines.[3][7] The mechanism of action is often attributed to the ability of the imine nitrogen to coordinate with metal ions, which can then interact with biological macromolecules like DNA.

A hypothetical signaling pathway for the anticancer activity of a pyridine Schiff base is illustrated below. This often involves the induction of apoptosis through pathways that may be dependent on caspases.

G Pyridine_Schiff_Base This compound Cancer_Cell Cancer Cell Pyridine_Schiff_Base->Cancer_Cell Cellular_Uptake Cellular Uptake Cancer_Cell->Cellular_Uptake Target_Interaction Interaction with Intracellular Targets (e.g., DNA, Enzymes) Cellular_Uptake->Target_Interaction ROS_Generation Reactive Oxygen Species (ROS) Generation Target_Interaction->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical pathway for anticancer activity of a pyridine Schiff base.

Table 3: Anticancer Activity of Related Pyridine Derivatives

Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference
Cu(II) complex of a Schiff base from di-2-pyridine ketone and isonicotinic acid hydrazideBel-74021.47-4.12[3]
Cu(II) complex of a Schiff base from 2-acetyl pyridine and 2-amino-5-bromobenzoic acidMCF-75.95[3]
N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l)MV4-11, HT-29, MCF-7, HeLa0.83, 2.12, 3.12, 8.61[8]
Antimicrobial Activity

The imine linkage in Schiff bases is crucial for their antimicrobial properties. Pyridine-containing Schiff bases have shown activity against a range of Gram-positive and Gram-negative bacteria.

Table 4: Antimicrobial Activity of Related Pyridine Derivatives

Compound/ComplexMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridin-3-amine derivative (1g)S. aureus ATCC 137093.91[9]
Imidazo[1,2-a]pyridin-3-amine derivative (2g)MRSA ATCC 335913.91[9]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (IIC)Proteus mirabilis16[10]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (IIC)Klebsiella pneumoniae64[10]

Conclusion and Future Directions

This compound represents a foundational structure within the broader class of bioactive pyridine-based Schiff bases. While specific data on this compound is limited, the extensive research on its analogues strongly suggests its potential as a valuable building block in the design of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. In particular, its potential as an anticancer and antimicrobial agent warrants further investigation. The development of metal complexes of this compound could also lead to compounds with enhanced biological efficacy. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the potential of this and related heterocyclic compounds in drug discovery.

References

Theoretical and Experimental Framework for the Structural Elucidation of N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-(Pyridin-3-ylmethylene)methanamine is a simple imine derivative of pyridine-3-carbaldehyde. While this specific molecule is not extensively documented in current scientific literature, its structural analogues, pyridine-containing Schiff bases, are of significant interest in coordination chemistry and medicinal chemistry due to their roles as versatile ligands and pharmacophores. This guide provides a comprehensive theoretical and experimental framework for the complete structural and electronic characterization of this compound. The methodologies outlined herein are based on established protocols for analogous pyridine imines and are intended to serve as a complete roadmap for researchers. This document details the requisite computational chemistry protocols, synthetic and characterization procedures, and presents a logical workflow for a comprehensive investigation.

Introduction

Pyridine imines, a subclass of Schiff bases, are characterized by the presence of a pyridyl group attached to the carbon atom of the azomethine (C=N) group. These compounds are pivotal in the development of novel catalysts, and therapeutic agents. The nitrogen atom of the pyridine ring and the imine nitrogen can act as coordination sites for metal ions, making them valuable ligands in catalysis. Furthermore, the imine linkage is often associated with a range of biological activities.

A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is the first step toward exploring its potential applications. This guide outlines a dual approach: a theoretical investigation using computational chemistry and an experimental validation through chemical synthesis and spectroscopic analysis.

Theoretical Studies: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules.[1][2] For this compound, DFT calculations can provide deep insights into its geometry, stability, and electronic characteristics before it is even synthesized.

Computational Methodology

The structural and electronic properties of the title compound would be investigated using a DFT approach.

  • Software: Gaussian 16 or similar quantum chemistry package.[2]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for such systems.[3]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.[1][3]

  • Solvent Effects: To simulate a real-world environment, calculations can be performed in a solvent like DMSO or chloroform using the Polarizable Continuum Model (PCM).[3]

  • Calculations to be Performed:

    • Geometry Optimization: To find the lowest energy (most stable) conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational (IR) spectra.

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): To identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

    • NMR Spectroscopy: Prediction of 1H and 13C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.[2]

Predicted Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the proposed DFT calculations. The values presented are hypothetical, based on typical results for similar pyridine Schiff bases, and should be replaced with actual calculated data.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=N (Imine)~1.28 Å
C-N (Methyl)~1.47 Å
C-C (Py-Imine)~1.48 Å
Bond Angles (°)
C-C-N (Py-Imine)~121°
C=N-C (Imine-Me)~118°
Dihedral Angles (°)
N(Py)-C-C=N~180° (for E-isomer)

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value (B3LYP/6-311++G(d,p))Significance
HOMO Energy~ -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy~ -1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)~ 5.3 eVIndicates chemical reactivity and electronic stability.
Dipole Moment~ 2.5 DebyeMeasures the overall polarity of the molecule.
Key Calculated IR Frequenciesν(C=N) at ~1640 cm⁻¹Characteristic imine stretch, useful for experimental comparison.[4]
Key Calculated 1H NMR Shiftsδ(CH=N) at ~8.3 ppmCharacteristic imine proton signal for structural confirmation.[5]
Key Calculated 13C NMR Shiftsδ(C=N) at ~162 ppmCharacteristic imine carbon signal for structural confirmation.[5]

Experimental Protocols

The theoretical predictions must be validated through synthesis and empirical characterization.

Synthesis of this compound

The synthesis of the title imine is expected to be a straightforward condensation reaction.

Materials:

  • Pyridine-3-carbaldehyde (1 equivalent)

  • Methylamine (solution in ethanol or THF, 1.1 equivalents)

  • Anhydrous Ethanol (as solvent)

  • Catalytic amount of acetic acid (optional)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Protocol:

  • Dissolve pyridine-3-carbaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add a solution of methylamine (1.1 eq) in ethanol dropwise at room temperature.

  • A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure imine.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum is expected to show a characteristic singlet for the imine proton (CH=N) around δ 8.0-8.5 ppm. The methyl protons will appear as a singlet around δ 3.5 ppm, and the pyridine ring protons will be observed in the aromatic region (δ 7.0-9.0 ppm).[5]

    • 13C NMR: The imine carbon (C=N) should produce a signal in the range of δ 160-165 ppm. The methyl carbon will be significantly upfield, while the pyridine carbons will appear in the δ 120-150 ppm range.[5]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band characteristic of the C=N stretching vibration is expected around 1630-1650 cm⁻¹. The absence of a strong C=O stretch (from the starting aldehyde, ~1700 cm⁻¹) and N-H stretches (from the primary amine) would indicate the successful formation of the imine.[4]

  • UV-Visible (UV-Vis) Spectroscopy:

    • The UV-Vis spectrum, typically recorded in ethanol or methanol, will show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and the imine group.

Visualization of the Research Workflow

The comprehensive study of a novel compound like this compound follows a logical progression from theoretical prediction to experimental validation. The following diagram illustrates this workflow.

G start Define Research Objective: Characterize this compound comp_chem Theoretical Study (DFT Calculations) start->comp_chem exp_chem Experimental Study start->exp_chem geom_opt Geometry Optimization & Freq. Analysis comp_chem->geom_opt 1. Optimize Structure synthesis Chemical Synthesis (Condensation Reaction) exp_chem->synthesis 1. Synthesize Compound elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop 2. Analyze Orbitals spec_pred Spectra Prediction (IR, NMR) elec_prop->spec_pred 3. Predict Spectra comparison Data Comparison & Validation spec_pred->comparison Compare Theoretical & Experimental Data purification Purification (Distillation/Chromatography) synthesis->purification 2. Isolate Pure Product characterization Spectroscopic Characterization purification->characterization nmr NMR (1H, 13C) characterization->nmr ir FT-IR characterization->ir uv_vis UV-Vis characterization->uv_vis nmr->comparison Compare Theoretical & Experimental Data ir->comparison Compare Theoretical & Experimental Data conclusion Structural Elucidation & Property Analysis comparison->conclusion

Caption: Workflow for the theoretical and experimental characterization of a novel molecule.

Conclusion

While direct experimental and theoretical data for this compound is scarce, a robust and reliable pathway for its complete characterization can be formulated based on well-established chemical principles and methodologies applied to analogous structures. The integrated approach of using DFT calculations to guide and predict experimental outcomes, followed by synthesis and spectroscopic validation, provides a powerful paradigm for modern chemical research. This guide offers the necessary protocols and a logical framework to thoroughly investigate the structure and properties of this compound, paving the way for its potential application in materials science, catalysis, and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(Pyridin-3-ylmethylene)methanamine and its Reduction to N-Methyl-1-(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Methyl-1-(pyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development, via a two-step one-pot reductive amination of 3-pyridinecarboxaldehyde with methylamine. The initial reaction forms the intermediate imine, N-(Pyridin-3-ylmethylene)methanamine, which is subsequently reduced in situ to the target secondary amine. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and characterization of the final product.

Introduction

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and broad applicability. This method facilitates the formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine or enamine. The synthesis of N-Methyl-1-(pyridin-3-yl)methanamine from 3-pyridinecarboxaldehyde and methylamine is a classic example of this transformation, yielding a versatile pyridine-containing secondary amine. This scaffold is of significant interest in pharmaceutical research due to its presence in numerous biologically active compounds.

Reaction Scheme

The synthesis proceeds in two main stages, which can be conveniently performed in a single reaction vessel ("one-pot").

  • Imine Formation: 3-Pyridinecarboxaldehyde reacts with methylamine to form the imine, this compound. This is a reversible condensation reaction.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N double bond to a C-N single bond, yielding the final product, N-Methyl-1-(pyridin-3-yl)methanamine.

Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF, 1.2 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and dissolve it in methanol (approximately 0.2-0.5 M concentration).

  • Imine Formation: Cool the solution in an ice bath. Slowly add the methylamine solution (1.2 eq) to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Re-cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 20 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench slowly.

  • Methylamine is a flammable and corrosive gas/solution. Handle with appropriate care.

Quantitative Data

The yield and purity of the final product can vary depending on the specific reaction conditions and scale. The following table provides a summary of expected data based on typical reductive amination reactions.

ParameterExpected Value
Yield 60-85%
Purity (by NMR/LC-MS) >95%

Characterization of N-Methyl-1-(pyridin-3-yl)methanamine

The final product, N-Methyl-1-(pyridin-3-yl)methanamine, is a liquid at room temperature.[1] Its identity and purity can be confirmed by standard analytical techniques.

Table of Physicochemical and Spectroscopic Data:

PropertyValueReference
IUPAC Name N-methyl-1-pyridin-3-ylmethanamine[2]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [2]
Appearance Liquid[1]
Boiling Point 198.2 °C at 760 mmHg
¹H NMR (CDCl₃) δ (ppm): 8.52 (d, 1H), 8.47 (dd, 1H), 7.65 (dt, 1H), 7.25 (m, 1H), 3.75 (s, 2H), 2.45 (s, 3H), 1.8 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ (ppm): 149.2, 148.5, 135.5, 135.2, 123.5, 52.0, 36.1
IR (Vapor Phase) Major peaks (cm⁻¹): 3300-3400 (N-H stretch), 2950-2800 (C-H stretch), 1580 (C=N/C=C stretch), 1420, 1025 (C-N stretch)[2]
Mass Spectrum (EI) m/z (%): 122 (M⁺), 107, 93, 78, 51

Note: NMR and IR spectral data are predicted based on the structure and data for analogous compounds and may vary slightly based on experimental conditions and solvent.

Diagrams

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 3-Pyridinecarboxaldehyde imine This compound (Imine) aldehyde->imine + Methylamine - H₂O amine Methylamine amine->imine product N-Methyl-1-(pyridin-3-yl)methanamine imine->product + [H] (e.g., NaBH₄)

Caption: Chemical scheme for the synthesis of N-Methyl-1-(pyridin-3-yl)methanamine.

Experimental Workflow:

workflow start Start dissolve Dissolve 3-Pyridinecarboxaldehyde in Methanol start->dissolve cool Cool in Ice Bath dissolve->cool add_amine Add Methylamine Solution (Imine Formation) add_nabh4 Add NaBH₄ Portion-wise (Reduction) add_amine->add_nabh4 cool->add_amine stir Stir at Room Temperature add_nabh4->stir workup Aqueous Workup and Extraction with DCM stir->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography (if necessary) concentrate->purify end Final Product purify->end

Caption: Workflow for the one-pot reductive amination synthesis.

References

Application Notes and Protocols for N-(Pyridin-3-ylmethylene)methanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyridin-3-ylmethylene)methanamine is a Schiff base ligand featuring a pyridine ring and an imine group. This structure provides two potential coordination sites, the pyridine nitrogen and the imine nitrogen, making it an interesting candidate for the formation of coordination complexes with various metal ions. While specific research on this compound as a ligand is limited, a wealth of information on analogous pyridine-imine Schiff bases and their metal complexes exists. These complexes have garnered significant interest due to their diverse applications in catalysis and medicinal chemistry, including as antimicrobial and anticancer agents.[1][2][3] This document provides a detailed overview of the synthesis, characterization, and potential applications of this compound and its metal complexes, based on data from closely related compounds.

Synthesis of this compound and its Metal Complexes

The synthesis of this compound can be readily achieved through the condensation reaction of 3-pyridinecarboxaldehyde and methanamine. The resulting Schiff base ligand can then be used to synthesize a variety of metal complexes.

A generalized workflow for the synthesis and characterization of these complexes is presented below.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization cluster_application Application Screening aldehyde 3-Pyridinecarboxaldehyde ligand This compound aldehyde->ligand Condensation amine Methanamine amine->ligand complex Metal Complex ligand->complex metal_salt Metal Salt (e.g., CuCl2, Co(NO3)2) metal_salt->complex spectroscopy Spectroscopy (FT-IR, UV-Vis, NMR) complex->spectroscopy analysis Elemental Analysis complex->analysis xray X-ray Crystallography complex->xray catalysis Catalysis complex->catalysis antimicrobial Antimicrobial Assays complex->antimicrobial

Caption: Generalized workflow for the synthesis, characterization, and application screening of this compound metal complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the synthesis of similar Schiff bases.[4][5]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methanamine (e.g., 40% in water)

  • Ethanol

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 3-pyridinecarboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add methanamine (1 equivalent) dropwise to the stirred solution.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.

  • Dry the purified product under vacuum.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal complexes with the Schiff base ligand.[1][2]

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Ni(CH₃COO)₂·4H₂O)

  • Methanol or Ethanol

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound ligand (2 equivalents) in warm methanol or ethanol in a Schlenk flask.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the stirred ligand solution.

  • A change in color and/or the formation of a precipitate is often observed.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours.

  • If a precipitate forms, collect the solid by filtration, wash it with cold solvent, and then with a non-polar solvent like diethyl ether.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Dry the resulting complex in a desiccator over silica gel.

Characterization Data

The synthesized ligand and its metal complexes can be characterized by various analytical techniques. Below are tables summarizing typical data for analogous pyridine-imine Schiff base complexes.

Table 1: Representative FT-IR Spectroscopic Data (cm⁻¹)

Compound Typeν(C=N) Imineν(C=N) Pyridineν(M-N) Imineν(M-N) PyridineReference
Free Ligand~1640-1660~1580-1600--[6]
Cu(II) Complex~1610-1630~1590-1610~450-500~250-300[6]
Co(II) Complex~1600-1620~1590-1610~440-480~240-290[7]
Ni(II) Complex~1605-1625~1590-1610~450-490~250-300[8]

Note: A shift in the C=N stretching frequency to a lower wavenumber upon complexation is indicative of coordination of the imine nitrogen to the metal center.

Table 2: Representative UV-Visible Spectroscopic Data (in DMSO)

Complex Typeπ → π* (nm)n → π* (nm)d-d transition (nm)Reference
Free Ligand~270-290~320-340-[4]
Cu(II) Complex~270-290~380-420~600-700[6]
Co(II) Complex~270-290~370-410~550-650[7]
Ni(II) Complex~270-290~360-400~500-600[8]

Note: The appearance of d-d transition bands in the visible region for the metal complexes confirms their formation.

Table 3: Representative X-ray Crystallographic Data for a Related Cu(II) Complex

ParameterValueReference
Coordination GeometryDistorted Square Planar/Pyramidal[6][9]
Cu-N (imine) bond length (Å)~1.97 - 2.02[6][10]
Cu-N (pyridine) bond length (Å)~1.95 - 2.00[10]
Cu-Cl bond length (Å)~2.22 - 2.25[6][10]

Note: This data is for illustrative purposes and the actual values for complexes of this compound may vary.

Potential Applications

Catalysis

Pyridine-imine Schiff base metal complexes have shown promise as catalysts in various organic transformations.[2][4] For example, copper(II) complexes have been successfully employed as catalysts in Claisen-Schmidt condensation reactions for the synthesis of chalcones.[4] Manganese(II) complexes have been investigated for the catalytic epoxidation of cyclohexene.[2] The this compound ligand, upon coordination with suitable metals, could yield complexes with similar or novel catalytic activities.

Catalysis_Workflow Reactants Substrates (e.g., Aldehyde + Ketone) Intermediate Catalyst-Substrate Intermediate Reactants->Intermediate Catalyst [M(II)-(this compound)n] Complex Catalyst->Intermediate Catalytic Cycle Intermediate->Catalyst Product Product (e.g., Chalcone) Intermediate->Product

Caption: Proposed catalytic cycle for a reaction mediated by a metal complex of this compound.

Antimicrobial Activity

A significant area of application for pyridine-imine metal complexes is in the development of novel antimicrobial agents.[1][7][8] The chelation of the metal ion to the Schiff base ligand often enhances its biological activity compared to the free ligand.[7] This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. The proposed mechanism involves the disruption of normal cellular processes. Complexes of copper(II), cobalt(II), and silver(I) with similar ligands have demonstrated potent activity against bacteria such as E. coli and S. aureus.[1]

Antimicrobial_Mechanism Complex Metal Complex Cell_Membrane Bacterial Cell Membrane Complex->Cell_Membrane Penetration Target Intracellular Targets (DNA, Enzymes) Complex->Target Binding Cell_Interior Cell Interior Cell_Membrane->Cell_Interior Disruption Disruption of Cell Function Target->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Postulated mechanism of antimicrobial action for metal complexes of pyridine-imine ligands.

Conclusion

This compound presents a versatile and accessible platform for the development of novel coordination complexes. Based on extensive research on analogous pyridine-imine Schiff bases, it is anticipated that its metal complexes will exhibit interesting properties with potential applications in catalysis and as antimicrobial agents. The protocols and data presented here provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising ligand in coordination chemistry and drug development. Further investigation is warranted to elucidate the specific properties and activities of its unique coordination compounds.

References

Application Notes & Protocols: The Role of N-(Pyridin-3-ylmethylene)methanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyridin-3-ylmethylene)methanamine is a reactive imine that serves as a versatile, transient intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is typically formed in situ from the reaction of 3-pyridinecarboxaldehyde and methylamine. The subsequent reduction of this imine via reductive amination yields N-methyl-1-(pyridin-3-yl)methanamine, a key secondary amine building block. The pyridine-3-yl motif is a crucial pharmacophore found in numerous active pharmaceutical ingredients (APIs), valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets.

This document provides detailed protocols for the generation and use of this intermediate, focusing on its application in the synthesis of precursors for targeted cancer therapies, such as tyrosine kinase inhibitors.

Core Application: Synthesis of Tyrosine Kinase Inhibitor Precursors

The pyridin-3-yl moiety is a cornerstone in the structure of several tyrosine kinase inhibitors, including the groundbreaking drug Imatinib . Imatinib functions by targeting the Bcr-Abl tyrosine kinase, an enzyme constitutively active in Chronic Myeloid Leukemia (CML). The pyridine ring of a key intermediate is essential for binding to the ATP-binding site of the kinase, preventing its signaling and halting cancer cell proliferation.

While the direct synthesis of Imatinib's core intermediate does not start from this compound, the principles of its synthesis are highly illustrative of how pyridine-containing building blocks are incorporated. The following protocols provide a representative workflow, starting with the formation of the key N-methyl-1-(pyridin-3-yl)methanamine intermediate.

Experimental Protocols

Protocol 1: In Situ Generation of this compound and Reductive Amination to N-methyl-1-(pyridin-3-yl)methanamine

This protocol describes a one-pot synthesis where the imine is formed and immediately reduced to the more stable and useful secondary amine.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylamine (40% solution in H₂O)

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, 1M)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in methanol (150 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylamine solution (8.5 g of 40% solution, ~0.11 mol) dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the this compound imine intermediate.

  • Re-cool the solution to 0 °C.

  • In small portions, carefully add sodium borohydride (4.2 g, 0.11 mol) to the reaction mixture. Caution: Gas evolution (H₂). Ensure adequate ventilation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of 1M HCl (50 mL) until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the remaining aqueous solution to pH > 9 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by vacuum distillation to obtain N-methyl-1-(pyridin-3-yl)methanamine as an oil.

Data Presentation

ParameterValue
Starting Aldehyde3-Pyridinecarboxaldehyde (10.7 g)
Amine SourceMethylamine (40% aq. solution)
Reducing AgentSodium Borohydride (4.2 g)
SolventMethanol
Reaction Time6-8 hours
Typical Yield75-85%
Purity (Post-distillation)>98%
Protocol 2: Synthesis of a Key Pyrimidine Intermediate for Imatinib Analogues

This protocol outlines the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a precursor to the core of Imatinib. This illustrates how a pyridine-containing building block is coupled to form a larger pharmaceutical intermediate. The starting material for the pyridine component is 3-acetylpyridine, which undergoes condensation and cyclization.

Materials:

  • 3-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine nitrate

  • Sodium methoxide

  • 2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide (or similar coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane, Toluene)

Procedure:

  • Step A: Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

    • A mixture of 3-acetylpyridine (12.1 g, 0.1 mol) and DMF-DMA (13.1 g, 0.11 mol) is heated at 120 °C for 3-4 hours.

    • The reaction is monitored by TLC. Upon completion, the excess DMF-DMA and methanol byproduct are removed under reduced pressure to yield the crude enaminone, which is often used directly in the next step.

  • Step B: Synthesis of 2-amino-4-(pyridin-3-yl)pyrimidine.

    • The crude enaminone from Step A is dissolved in 2-methoxyethanol.

    • Guanidine nitrate (12.2 g, 0.1 mol) and sodium methoxide (6.5 g, 0.12 mol) are added.

    • The mixture is heated to reflux for 6-8 hours.

    • After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield the pyrimidine product.

  • Step C: Coupling to form the final intermediate.

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine 2-amino-4-(pyridin-3-yl)pyrimidine (1.72 g, 10 mmol), 1-bromo-2-methyl-5-nitrobenzene (2.16 g, 10 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos), and a base such as sodium tert-butoxide.

    • Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to reflux until the starting materials are consumed (monitored by HPLC or TLC).

    • Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

    • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Data Presentation

StepKey ReagentsSolventTemp.Time (h)Typical Yield
A 3-Acetylpyridine, DMF-DMANeat120 °C3-4>90% (crude)
B Enaminone, Guanidine nitrate, NaOMe2-MethoxyethanolReflux6-860-70%
C Pyrimidine, Bromo-nitrobenzene, Pd catalyst, BaseTolueneReflux8-1250-65%

Visualizations

Workflow and Pathway Diagrams

G cluster_0 Protocol 1: Synthesis of N-methyl-1-(pyridin-3-yl)methanamine A 3-Pyridinecarboxaldehyde + Methylamine B In Situ Formation of This compound (Imine Intermediate) A->B C Reductive Amination (e.g., NaBH4) B->C D N-methyl-1-(pyridin-3-yl)methanamine (Key Building Block) C->D

Caption: General workflow for the synthesis of the key amine intermediate.

G cluster_1 Imatinib's Mechanism of Action BCR_ABL BCR-ABL Kinase (Constitutively Active) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Apoptosis Cell Apoptosis BCR_ABL->Apoptosis Inhibition Leads to ATP ATP ATP->BCR_ABL Binds P_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Substrate->P_Substrate Imatinib Imatinib (Pharmaceutical) Imatinib->BCR_ABL Competitively Binds ATP Site

Caption: Signaling pathway inhibited by Imatinib.

Applications of N-(Pyridin-3-ylmethylene)methanamine in Organic Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a notable absence of specific, documented applications for N-(Pyridin-3-ylmethylene)methanamine in organic synthesis. While the broader class of pyridine-containing compounds and imines are of significant interest in medicinal chemistry and as versatile intermediates, this particular molecule has not been the subject of detailed synthetic application studies in publicly available research.

This document aims to provide relevant context for researchers, scientists, and drug development professionals by outlining the general synthesis of pyridine-aldimines and discussing the potential, yet currently undocumented, applications of this compound based on the known reactivity of similar structures.

General Synthesis of Pyridine-Aldimines

The synthesis of this compound and related pyridine-aldimines is typically achieved through the condensation reaction of a pyridine-3-carboxaldehyde with a primary amine. This straightforward reaction is often carried out under mild conditions, sometimes with acid or base catalysis to facilitate the dehydration step.

A general protocol for the synthesis of a pyridine-3-aldimine is as follows:

StepProcedure
1. Reagent Preparation Dissolve pyridine-3-carboxaldehyde in a suitable solvent (e.g., ethanol, methanol, or toluene).
2. Amine Addition Add an equimolar amount of the primary amine (in this case, methylamine) to the solution.
3. Reaction Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Water Removal In some cases, a dehydrating agent (e.g., anhydrous magnesium sulfate) or azeotropic removal of water (using a Dean-Stark apparatus with toluene) may be employed to drive the reaction to completion.
5. Product Isolation Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation, crystallization, or column chromatography.

The following diagram illustrates the general workflow for the synthesis of a pyridine-3-aldimine.

G cluster_synthesis General Synthesis Workflow reagents Pyridine-3-carboxaldehyde + Primary Amine solvent Dissolve in Suitable Solvent reagents->solvent reaction Reaction (Stirring, optional heating) solvent->reaction workup Work-up & Purification reaction->workup product Purified Pyridine-3-aldimine workup->product

General workflow for pyridine-3-aldimine synthesis.

Potential, Undocumented Applications in Organic Synthesis

Based on the known reactivity of imines and the presence of the pyridine moiety, this compound could potentially be utilized in several types of organic transformations. It is important to reiterate that the following are hypothetical applications and have not been specifically reported for this compound.

  • As a Precursor to Secondary Amines: The imine functionality can be readily reduced to the corresponding secondary amine, N-methyl-1-(pyridin-3-yl)methanamine. This transformation is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These secondary amines can be valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals.

  • In Nucleophilic Additions: The carbon atom of the C=N double bond in the imine is electrophilic and can be attacked by nucleophiles. This could potentially be used in reactions like the Strecker synthesis to form α-aminonitriles, which are precursors to amino acids.

  • As a Ligand in Coordination Chemistry: The nitrogen atoms of both the pyridine ring and the imine group can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in the synthesis of metal complexes. Such complexes can have applications in catalysis, for instance, in transfer hydrogenation reactions.

The logical relationship for these potential applications is depicted in the following diagram.

G cluster_potential_apps Potential Synthetic Pathways start This compound reduction Reduction (e.g., NaBH4) start->reduction nucleophilic_addition Nucleophilic Addition (e.g., Strecker Synthesis) start->nucleophilic_addition coordination Metal Coordination start->coordination secondary_amine N-methyl-1-(pyridin-3-yl)methanamine reduction->secondary_amine amino_nitrile α-Aminonitrile nucleophilic_addition->amino_nitrile metal_complex Metal Complex coordination->metal_complex

Potential synthetic transformations of the target molecule.

Conclusion

Application Notes and Protocols for "N-(Pyridin-3-ylmethylene)methanamine" as a Versatile Building Block in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of "N-(Pyridin-3-ylmethylene)methanamine" as a reactive intermediate for the creation of diverse molecular scaffolds. The protocols detailed below are designed to be adaptable for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The pyridine moiety is a well-established privileged scaffold in drug discovery, and its incorporation into novel molecules via the versatile imine functionality offers a powerful strategy for generating new chemical entities.[1][2]

Synthesis of this compound

The synthesis of this compound is readily achieved through the condensation of 3-pyridinecarboxaldehyde and methylamine. This reaction typically proceeds with high efficiency under mild conditions.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 3-Pyridinecarboxaldehyde

    • Methylamine (e.g., 40% solution in water or methanol)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))

  • Procedure:

    • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in the chosen anhydrous solvent, add methylamine solution (1.1 eq) dropwise at room temperature with stirring.

    • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, add the drying agent (anhydrous MgSO₄ or Na₂SO₄) to the reaction mixture and stir for an additional 30 minutes.

    • Filter off the drying agent and wash the solid residue with a small amount of the anhydrous solvent.

    • The filtrate, containing the this compound, can be used directly in subsequent reactions (in situ generation) or the solvent can be removed under reduced pressure to yield the crude imine.

  • Note: Due to the potential instability of the imine, it is often preferable to generate it in situ and use it immediately without isolation.

Applications in the Synthesis of Novel Compounds

This compound serves as a versatile electrophilic substrate for the synthesis of a variety of nitrogen-containing compounds. The imine functionality is susceptible to nucleophilic attack, and the pyridine ring can participate in various cycloaddition and multicomponent reactions.

Reductive Amination: Synthesis of N-methyl-1-(pyridin-3-yl)methanamine

A primary application of this compound is its reduction to the corresponding secondary amine, N-methyl-1-(pyridin-3-yl)methanamine. This saturated analog is a common scaffold in medicinal chemistry.

Experimental Protocol: Reductive Amination

  • Materials:

    • Crude or in situ generated this compound

    • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN))

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To the solution of this compound in methanol, add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-(pyridin-3-yl)methanamine.

    • The crude product can be purified by column chromatography on silica gel.

PrecursorProductReducing AgentYield (%)Reference
(E)-N-((pyridin-3-yl)methylene)benzenamineN-((pyridin-3-yl)methyl)benzenamineNaBH₄77[3]
Nucleophilic Addition Reactions

The electrophilic carbon of the imine bond is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates, to form new carbon-carbon bonds. This allows for the synthesis of a wide range of α-substituted pyridin-3-ylmethylamine derivatives.

Experimental Workflow for Nucleophilic Addition

G start This compound reaction Nucleophilic Addition (Anhydrous THF, -78 °C to rt) start->reaction reagent Nucleophile (e.g., R-MgBr, R-Li) reagent->reaction workup Aqueous Work-up (e.g., NH4Cl solution) reaction->workup product α-Substituted N-methyl-1-(pyridin-3-yl)methanamine workup->product

Caption: Workflow for nucleophilic addition to the imine.

Cycloaddition Reactions

The imine can act as a dienophile or a heterodienophile in cycloaddition reactions, providing access to complex heterocyclic systems. For example, [4+2] cycloaddition (Diels-Alder) reactions with dienes can yield tetrahydropyridine derivatives.

Signaling Pathway for [4+2] Cycloaddition

G imine This compound (Dienophile) cycloaddition [4+2] Cycloaddition imine->cycloaddition diene Diene diene->cycloaddition product Tetrahydropyridine Derivative cycloaddition->product

Caption: [4+2] Cycloaddition of the imine with a diene.

Multicomponent Reactions (MCRs)

This compound, or its in situ generated precursors (3-pyridinecarboxaldehyde and methylamine), can be employed in multicomponent reactions to construct complex molecules in a single step. For instance, in a Ugi-type reaction, the imine can react with an isocyanide, a carboxylic acid, and another component to yield highly functionalized peptide-like structures. The development of novel MCRs is a key area in modern organic synthesis.[4]

Biological Significance of the Pyridin-3-ylmethylamine Scaffold

The N-(pyridin-3-ylmethyl)amine scaffold is a key structural motif in a variety of biologically active compounds. Derivatives have shown promise in several therapeutic areas, underscoring the importance of developing synthetic routes to access novel analogs. The pyridine ring is a common feature in many FDA-approved drugs.[1][2]

Compound ClassBiological ActivityReference
Pyridine-based compoundsAntibacterial[5]
Pyridine derivativesAnticancer, Antiviral, Anti-inflammatory
N-pyridylpyrazole amidesInsecticidal[6]

Characterization Data

Thorough characterization of the synthesized building block and its derivatives is crucial. The following data for a closely related compound, (E)-N-((pyridin-3-yl)methylene)benzenamine, is provided as a reference.

AnalysisData
¹H-NMR (CDCl₃, 400 MHz, δ/ppm)8.88 (1H, d, J=1.9, Pyridyl-H), 8.56 (1H, dd, J=4.6, 1.9, Pyridyl-H), 8.34 (1H, s, CH), 8.14 (1H, dt, J=7.8, 1.9, Pyridyl-H), 7.32-7.08 (5H, m, Pyridyl-H (1H), Ar-H (4H))
¹³C-NMR (CDCl₃, 100 MHz, δ/ppm)157.1, 152.0, 151.4, 150.9, 134.8, 131.8, 129.2, 126.5, 123.7, 120.8
MS (ES+) m/z183 [M+H]⁺
IR (KBr, cm⁻¹) 1629 (C=N)

Data adapted from the synthesis of (E)-N-((pyridin-3-yl)methylene)benzenamine.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse array of novel compounds. Its straightforward synthesis and the versatility of the imine functionality make it an attractive starting material for researchers in drug discovery and materials science. The protocols and applications outlined in these notes are intended to serve as a guide for the exploration of new chemical space based on the privileged pyridine scaffold.

Logical Relationship of Synthesis and Application

G cluster_synthesis Building Block Formation cluster_applications Synthetic Transformations synthesis Synthesis of This compound applications Applications synthesis->applications reductive_amination Reductive Amination applications->reductive_amination nucleophilic_addition Nucleophilic Addition applications->nucleophilic_addition cycloaddition Cycloaddition applications->cycloaddition mcr Multicomponent Reactions applications->mcr products Novel Compounds reductive_amination->products nucleophilic_addition->products cycloaddition->products mcr->products

Caption: Synthesis of the building block and its subsequent applications.

References

Application Note: Quantitative Analysis of N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(Pyridin-3-ylmethylene)methanamine is a Schiff base (imine) derived from the condensation of 3-pyridinecarboxaldehyde and methanamine. As an intermediate in pharmaceutical synthesis and a potential component in complex chemical mixtures, its accurate quantification is crucial for process control, quality assurance, and stability studies. The inherent reactivity of the imine bond presents unique analytical challenges, including potential hydrolysis.

This document outlines two robust analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for routine analysis in solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective analysis of volatile samples.

These protocols are designed for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this compound.

Analytical Methods Overview

A comparative summary of the proposed analytical techniques is presented below. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Summary of Quantitative Performance
ParameterHPLC-UV MethodGC-MS Method
Principle Reverse-Phase ChromatographyElectron Ionization Mass Spectrometry
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.04 µg/mL
Precision (%RSD) < 2.0%< 5.0%
Typical Run Time 10 minutes15 minutes
Primary Use Case Quality control, reaction monitoringImpurity profiling, trace analysis

Note: The performance data presented are typical expected values based on the analysis of structurally similar compounds. Actual results must be determined through formal method validation.

General Experimental Workflow

The logical flow from sample receipt to final data analysis is critical for ensuring reproducible results. The following diagram illustrates the general workflow applicable to both HPLC and GC methods.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Dilute Accurate Weighing & Dilution Sample->Dilute Filter Filtration (0.22 µm) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Autosampler Injection Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the quantification of this compound.

Method 1: HPLC-UV Quantification

This method is ideal for the routine analysis of this compound in solution, offering excellent precision and accuracy. A reverse-phase C18 column is used to separate the analyte from potential impurities and degradation products.

Experimental Protocol

4.1.1. Equipment and Materials

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC Grade

  • Ammonium Acetate, HPLC Grade

  • Water, HPLC Grade

  • This compound reference standard

  • Volumetric flasks and pipettes

  • 0.22 µm Syringe filters (PTFE or Nylon)

4.1.2. Chromatographic Conditions

Table 2: HPLC-UV Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 95% A (0 min) -> 5% A (8 min) -> 95% A (10 min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Expected Retention Time ~4.5 minutes

4.1.3. Preparation of Solutions

  • Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in HPLC-grade water to make a 10 mM solution. Filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and Water.

  • Calibration Standards (0.15 - 50 µg/mL): Perform serial dilutions of the stock solution using the 50:50 ACN/Water mixture to prepare at least five calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the 50:50 ACN/Water mixture to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

4.1.4. Analysis Workflow

G cluster_workflow HPLC-UV Analysis Workflow Prep Prepare Mobile Phase & Standards Equilibrate Equilibrate HPLC System (15 min) Prep->Equilibrate Sequence Build Sequence: Standards -> Samples -> QC Equilibrate->Sequence Run Run Sequence Sequence->Run Process Process Data: Integrate Peak at ~4.5 min Run->Process Plot Plot Calibration Curve (Peak Area vs. Concentration) Process->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: Step-by-step workflow for the HPLC-UV analysis.

Method 2: GC-MS Quantification

This method provides higher sensitivity and selectivity, making it suitable for trace-level detection and confirmation of analyte identity in complex or volatile matrices. Electron ionization (EI) provides a reproducible fragmentation pattern for library matching.

Experimental Protocol

5.1.1. Equipment and Materials

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (Carrier Gas), 99.999% purity

  • Dichloromethane (DCM), GC Grade

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

5.1.2. Instrument Conditions

Table 3: GC-MS Method Parameters
ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 2 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 120 (M⁺)
Qualifier Ions (m/z) 92, 65

5.1.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).

  • Calibration Standards (0.04 - 10 µg/mL): Perform serial dilutions of the stock solution using DCM to prepare at least five calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in DCM to achieve a final concentration within the calibration range. Ensure the sample is fully dissolved before transferring it to an autosampler vial.

5.1.4. Data Acquisition and Processing Logic

G node_prep Prepare Standards & Samples in DCM node_inject Inject 1 µL into GC Inlet Analyte Vaporization node_prep->node_inject node_sep Separation on DB-5ms Column Based on Boiling Point & Polarity node_inject->node_sep node_ionize Elution into MS Electron Ionization (70 eV) node_sep->node_ionize node_detect Detection in SIM Mode Monitor m/z: 120 (Quantifier) 92, 65 (Qualifiers) node_ionize->node_detect node_quant Quantify using Peak Area of m/z 120 Compare against Calibration Curve node_detect->node_quant

Caption: Logical flow for GC-MS analysis from sample injection to quantification.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide comprehensive solutions for the accurate and reliable quantification of this compound. The HPLC method is recommended for routine quality control due to its high precision, while the GC-MS method offers superior sensitivity and selectivity for trace analysis and identity confirmation. Proper method validation must be performed by the end-user to ensure suitability for the intended application and sample matrix.

Application Notes and Protocols: N-(Pyridin-3-ylmethylene)methanamine and its Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of N-(Pyridin-3-ylmethylene)methanamine and related Schiff bases derived from 3-pyridinecarboxaldehyde as enzyme inhibitors. While specific data for this compound is limited in publicly available literature, the broader class of pyridinecarboxaldehyde Schiff bases has demonstrated notable biological activity, particularly as cholinesterase inhibitors.[1][2] This document outlines the synthesis, potential applications, and relevant experimental protocols for this class of compounds.

Introduction

Schiff bases derived from pyridinecarboxaldehydes are a class of organic compounds characterized by an imine or azomethine group (-C=N-).[3] These compounds and their metal complexes are of significant interest in medicinal chemistry due to their diverse biological activities, which include antifungal, antibacterial, anticancer, and enzyme inhibitory properties.[3][4] The pyridine nitrogen atom and the imine group are key features that can interact with biological targets, making them attractive scaffolds for the design of novel therapeutic agents.[2] this compound is a simple Schiff base formed from the condensation of 3-pyridinecarboxaldehyde and methanamine. Its structural simplicity and synthetic accessibility make it and its analogs interesting candidates for initial screening in drug discovery campaigns targeting various enzymes.

Potential Applications in Enzyme Inhibition

Research has primarily focused on the potential of more complex Schiff bases derived from 3-pyridinecarboxaldehyde. A notable area of investigation is their role as cholinesterase inhibitors. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease.[1]

Cholinesterase Inhibition

Studies on cobalt complexes of pyridine carboxaldehyde Schiff bases (semicarbazones and thiosemicarbazones) have shown potent and selective inhibition of acetylcholinesterase, with IC50 values in the low micromolar range.[1] While these are more complex structures, they highlight the potential of the pyridinecarboxaldehyde scaffold in targeting this enzyme class. The imine nitrogen and the pyridine ring are thought to play a crucial role in binding to the active site of the enzyme.

Data Presentation

The following table summarizes the acetylcholinesterase and butyrylcholinesterase inhibitory activities of some cobalt complexes of pyridine carboxaldehyde Schiff bases, which are structurally related to this compound.

Compound IDTarget EnzymeIC50 (µM)Reference
CoRx-1Cl2Acetylcholinesterase1.91 ± 0.08[1]
CoRx-1Cl2Butyrylcholinesterase12.97 ± 2.46[1]
Other AnalogsAcetylcholinesterase0.97 - 6.47[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of Schiff bases from 3-pyridinecarboxaldehyde, which can be adapted for this compound.[3]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methanamine (e.g., as a solution in ethanol or water)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 3-pyridinecarboxaldehyde in 50 mL of ethanol.

  • To this solution, add 10 mmol of methanamine solution dropwise while stirring.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for assessing the cholinesterase inhibitory activity of a compound.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound solution. Include a control with solvent only.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 3-Pyridinecarboxaldehyde Condensation Condensation Reactant1->Condensation Reactant2 Methanamine Reactant2->Condensation Product This compound Condensation->Product Reflux in Ethanol + Catalytic Acid

Caption: Synthesis of this compound.

Enzyme_Inhibition_Pathway cluster_Enzyme Enzyme Active Site cluster_Substrate Normal Reaction cluster_Inhibitor Inhibitory Action cluster_Outcome Outcome Enzyme Cholinesterase Products Choline + Acetate Enzyme->Products Hydrolysis ActiveSite Active Site Inhibition Inhibition of Substrate Hydrolysis ActiveSite->Inhibition Substrate Acetylcholine Substrate->Enzyme Inhibitor This compound Inhibitor->ActiveSite Binding

References

Application Notes and Protocols for N-(Pyridin-3-ylmethylene)methanamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(Pyridin-3-ylmethylene)methanamine, a versatile imine intermediate, and its subsequent application in chemical reactions. The methodologies are designed to be clear and reproducible for researchers in organic synthesis and drug discovery.

Introduction

This compound is a Schiff base formed from the condensation of 3-pyridinecarboxaldehyde and methylamine. The presence of the pyridine ring and the imine functionality makes it a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds and as a ligand in coordination chemistry. The imine bond is susceptible to nucleophilic attack and can participate in cycloaddition reactions, making it a key intermediate for generating molecular complexity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of 3-pyridinecarboxaldehyde and methylamine. The reaction equilibrium is driven towards the product by the removal of water.

Experimental Workflow for Synthesis

reagents 3-Pyridinecarboxaldehyde + Methylamine Solution reaction_mixture Reaction Mixture reagents->reaction_mixture solvent Solvent (e.g., Toluene or Methanol) solvent->reaction_mixture catalyst Acid Catalyst (e.g., p-TsOH or Acetic Acid) catalyst->reaction_mixture reflux Reflux with Water Removal (Dean-Stark or Molecular Sieves) reaction_mixture->reflux Heating workup Work-up (Solvent Evaporation) reflux->workup Reaction Completion purification Purification (Distillation or Crystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis using Dean-Stark Apparatus

This protocol is suitable for larger scale synthesis where efficient water removal is critical.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylamine (40% solution in water or as a gas)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and heat source

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) and toluene (150 mL).

  • Slowly add methylamine (e.g., 7.75 mL of a 40% aqueous solution, 0.1 mol) to the stirring solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 190 mg, 1 mol%).

  • Heat the mixture to reflux and continue until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Dry the toluene solution over anhydrous sodium sulfate and filter.

  • Remove the toluene under reduced pressure to yield the crude imine.

  • Purify the product by vacuum distillation to obtain this compound as an oil.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)
3-Pyridinecarboxaldehyde107.1110.70.1-
Methylamine (40% aq. soln.)31.06~3.10.1-
This compound120.15--Typically >85
Protocol 2: Synthesis using Molecular Sieves

This method is convenient for smaller scale reactions and avoids azeotropic distillation.[1]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylamine solution (e.g., 2 M in THF)

  • Anhydrous diethyl ether or THF

  • 4Å Molecular sieves

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Activate 4Å molecular sieves by heating in a vacuum oven.

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-pyridinecarboxaldehyde (2.14 g, 20 mmol) and anhydrous diethyl ether (30 mL).

  • Add activated 4Å molecular sieves (approx. 10 g).

  • Add methylamine solution (15 mL of 2 M solution in THF, 30 mmol) dropwise to the stirring suspension.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Filter the reaction mixture to remove the molecular sieves, washing the sieves with fresh anhydrous ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
3-Pyridinecarboxaldehyde107.112.1420-
Methylamine (2 M in THF)31.06~0.9330-
This compound120.15--Typically >90

Reactions of this compound

This compound can be utilized in a variety of subsequent chemical transformations. Key reaction types include reduction to the corresponding secondary amine and its use as a ligand in the formation of metal complexes.

Application 1: Reduction to N-Methyl-1-(pyridin-3-yl)methanamine

The imine can be readily reduced to the more stable secondary amine, a common scaffold in medicinal chemistry.

Logical Pathway for Imine Reduction

imine This compound reaction Reduction Reaction imine->reaction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reaction solvent Solvent (e.g., Methanol) solvent->reaction quench Aqueous Work-up reaction->quench Reaction Completion extraction Extraction with Organic Solvent quench->extraction purification Purification extraction->purification amine_product N-Methyl-1-(pyridin-3-yl)methanamine purification->amine_product

Caption: Logical steps for the reduction of the imine to the corresponding amine.

Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (2.40 g, 20 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.83 g, 22 mmol) portion-wise to the stirring solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Remove the methanol under reduced pressure.

  • To the residue, add water (30 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield N-Methyl-1-(pyridin-3-yl)methanamine.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
This compound120.152.4020-
Sodium Borohydride37.830.8322-
N-Methyl-1-(pyridin-3-yl)methanamine122.17--Typically >90
Application 2: Use as a Ligand in Coordination Chemistry

The nitrogen atoms of both the pyridine ring and the imine group can coordinate to metal centers, making this compound a bidentate ligand for the synthesis of coordination complexes.

Protocol: Synthesis of a Generic Metal(II) Complex

Materials:

  • This compound

  • A metal(II) salt (e.g., FeCl₂, Cu(OAc)₂, etc.)

  • An appropriate solvent (e.g., ethanol, methanol, or acetonitrile)

Procedure:

  • Dissolve this compound (240 mg, 2 mmol) in ethanol (10 mL).

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (10 mL).

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • A precipitate may form immediately or upon stirring. Stir the reaction mixture for 2-4 hours.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The resulting complex can be characterized by techniques such as FT-IR, UV-Vis, and elemental analysis.

ComponentMolar RatioNotes
This compound2Acts as a bidentate ligand
Metal(II) Salt1Stoichiometry may vary based on the metal

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Pyridinecarboxaldehyde is an irritant.

  • Methylamine is a flammable and corrosive gas/solution.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly to the reaction mixture.

  • Toluene is a flammable and harmful solvent.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Pyridin-3-ylmethylene)methanamine.

Troubleshooting Guide

Low yield or incomplete conversion is a common challenge in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions to optimize your reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective water removal.[1] 2. Reactant degradation. 3. Insufficient catalyst activity or incorrect catalyst choice.1. Use a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous MgSO₄ or Na₂SO₄ to remove water as it forms. 2. Ensure the purity of 3-pyridinecarboxaldehyde and methylamine. Use freshly distilled aldehyde if necessary. 3. While the reaction can proceed without a catalyst, mild acid catalysis (e.g., p-toluenesulfonic acid, acetic acid) can be beneficial.[1] For base-sensitive substrates, consider using a Lewis acid catalyst.
Presence of Side Products 1. Polymerization of the aldehyde. 2. Formation of aminal or other intermediates. 3. Oxidation of the aldehyde.1. Control the reaction temperature; avoid excessive heat. Add the aldehyde slowly to the reaction mixture. 2. Ensure a 1:1 stoichiometric ratio of reactants. Excess amine can lead to aminal formation. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Product Isolation 1. Product is an oil or difficult to crystallize. 2. Product is water-soluble. 3. Contamination with starting materials or catalyst.1. Purify by vacuum distillation or column chromatography on silica gel. 2. Extract the product into an organic solvent. If the product is highly polar, continuous liquid-liquid extraction may be necessary. Salting out with NaCl can also improve extraction efficiency. 3. Wash the organic extracts with a dilute base (e.g., NaHCO₃ solution) to remove acid catalysts, and with brine to remove water-soluble impurities.
Inconsistent Yields 1. Variability in reactant quality. 2. Inconsistent reaction conditions (temperature, time). 3. Atmospheric moisture.1. Use reactants from a reliable source and check their purity before use. 2. Carefully control and monitor the reaction temperature and time. 3. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture, especially if using a drying agent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the condensation reaction between 3-pyridinecarboxaldehyde and methylamine, which forms the imine and water as a byproduct. This is a reversible reaction.

Q2: What is the optimal solvent for this reaction?

A2: Common solvents for imine formation include toluene, benzene, ethanol, or methanol. Toluene or benzene are often preferred as they allow for the azeotropic removal of water using a Dean-Stark apparatus.

Q3: Is a catalyst necessary for this reaction?

A3: The reaction can proceed without a catalyst, but it is often slow. Mild acid catalysis is typically employed to accelerate the reaction.[1] However, strong acids should be avoided as they can lead to the protonation of the pyridine nitrogen, which can deactivate the ring or cause unwanted side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the formation of the product and the consumption of reactants.

Q5: What are the expected spectroscopic data for this compound?

A5: The formation of the imine can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (typically around 1650-1600 cm⁻¹) and the presence of an imine proton signal in the ¹H NMR spectrum (around 8.0-8.5 ppm). The molecular formula is C₇H₈N₂.[2]

Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylamine (e.g., as a solution in ethanol or THF, or as methylamine hydrochloride)

  • Toluene (or another suitable solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • (Optional) p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add a solution of 3-pyridinecarboxaldehyde (1 equivalent) in toluene.

  • Add a solution of methylamine (1 to 1.1 equivalents) to the flask. If using methylamine hydrochloride, a base (e.g., triethylamine, 1.1 equivalents) should be added to liberate the free amine.

  • (Optional) Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC/GC-MS analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • If necessary, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Hemiaminal Hemiaminal 3-Pyridinecarboxaldehyde->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal This compound This compound Hemiaminal->this compound - H₂O Water Water Hemiaminal->Water

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Water_Removal Optimize Water Removal (e.g., Dean-Stark, Mol. Sieves) Check_Yield->Optimize_Water_Removal Yes Optimize_Purification Optimize Purification (Distillation/Chromatography) Check_Purity->Optimize_Purification Yes Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis No Check_Reactants Check Reactant Purity & Stoichiometry Optimize_Water_Removal->Check_Reactants Optimize_Catalyst Adjust Catalyst (Type/Amount) Check_Reactants->Optimize_Catalyst Control_Conditions Control Reaction Conditions (Temp., Time, Atmosphere) Optimize_Catalyst->Control_Conditions Optimize_Purification->Start Control_Conditions->Start

Caption: Troubleshooting workflow for synthesis yield optimization.

References

Stability and degradation of "N-(Pyridin-3-ylmethylene)methanamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-(Pyridin-3-ylmethylene)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, an imine (also known as a Schiff base), is hydrolysis. This reaction is reversible and involves the cleavage of the carbon-nitrogen double bond (C=N) by water. The degradation products are pyridine-3-carbaldehyde and methanamine.[1][2][3][4][5] This process is catalyzed by acid.[2][5]

Q2: What factors can influence the stability of this compound?

A2: The stability of this compound is influenced by several factors:

  • pH: The rate of hydrolysis is pH-dependent. Acidic conditions generally accelerate the hydrolysis of imines.[2][5] The reaction rate is often greatest around a pH of 5. At very low pH, the amine reactant can become protonated and non-nucleophilic, which can affect the equilibrium. At high pH, there may not be enough acid to catalyze the removal of water in the reverse reaction.[6][7]

  • Water Content: As hydrolysis is the reaction with water, the presence of moisture will promote degradation. Storing the compound under anhydrous conditions is crucial for maintaining its integrity.

  • Temperature: Increased temperature can accelerate the rate of degradation.

  • Light: Photodegradation can be a concern for pyridine-containing compounds.[8][9][10]

  • Presence of Other Reagents: The presence of acids, bases, or metal ions can catalyze the hydrolysis of imines.[11][12]

Q3: What are the expected degradation products under various stress conditions?

A3: Under hydrolytic conditions (acidic or basic), the expected degradation products are pyridine-3-carbaldehyde and methanamine. Under oxidative conditions, degradation of the pyridine ring or the aldehyde and amine products could occur.[13] Photolytic stress may also lead to the degradation of the pyridine ring.[8][9][10]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: Several analytical techniques can be employed to monitor the degradation:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to separate and quantify the parent compound and its degradation products. A stability-indicating method should be developed to ensure that the degradants are well-resolved from the parent peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying the structures of unknown degradation products by providing mass information.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be suitable for analyzing volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the imine proton signal and the appearance of signals corresponding to the aldehyde and amine products.

  • Raman Spectroscopy: This technique can be used for real-time monitoring of the imine bond formation or cleavage.[6][14][15][16]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The solvent contains water and/or is acidic.Use anhydrous solvents and consider adding a non-nucleophilic base to neutralize any trace acidity. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in stability studies. Fluctuation in temperature, light exposure, or pH of the medium.Ensure strict control over experimental parameters. Use a calibrated incubator, protect samples from light, and use buffered solutions to maintain a constant pH.
Difficulty in separating the parent compound from degradation products by HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by screening different columns, mobile phase compositions, and gradients to achieve adequate resolution between all relevant peaks.
Observation of unexpected degradation products. The degradation pathway is not limited to hydrolysis. Oxidative or photodegradation may be occurring.Conduct forced degradation studies under oxidative (e.g., with H₂O₂) and photolytic conditions to identify these additional degradation products. Use techniques like LC-MS to elucidate their structures.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[4] A typical protocol involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Ensure a suitable control sample is protected from light.

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Quantify the amount of this compound remaining and identify and quantify any degradation products.

Quantitative Data Summary
Stress Condition % Degradation of this compound Major Degradation Product(s) % of Major Degradant(s)
0.1 M HCl, 60°C, 24h[Experimental Value]Pyridine-3-carbaldehyde, Methanamine[Experimental Value]
0.1 M NaOH, 60°C, 24h[Experimental Value]Pyridine-3-carbaldehyde, Methanamine[Experimental Value]
3% H₂O₂, RT, 24h[Experimental Value][Identify and Quantify][Experimental Value]
Heat (80°C), 48h[Experimental Value][Identify and Quantify][Experimental Value]
Photolysis (ICH Q1B)[Experimental Value][Identify and Quantify][Experimental Value]

Visualizations

Hydrolysis of this compound

Hydrolysis_Pathway Compound This compound Products Pyridine-3-carbaldehyde + Methanamine Compound->Products Hydrolysis (H₂O, H⁺ catalyst) Products->Compound Condensation (-H₂O) Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation & Pathway Elucidation Analysis->Data

References

"N-(Pyridin-3-ylmethylene)methanamine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(Pyridin-3-ylmethylene)methanamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this and other structurally similar imines.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading during silica gel column chromatography?

A1: this compound, like many imines, is susceptible to hydrolysis of the carbon-nitrogen double bond (C=N).[1][2] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH), which can catalyze the hydrolysis of the imine back to its constituent aldehyde (pyridine-3-carbaldehyde) and amine (methanamine).[2] This degradation leads to lower yields and contamination of the final product.

Q2: I observe streaking of my compound on the TLC plate and poor separation during column chromatography. What could be the cause?

A2: Streaking on a TLC plate and poor separation during column chromatography are often indicative of interactions between the analyte and the stationary phase. For basic compounds like this compound (due to the pyridine nitrogen), strong interactions with the acidic silanol groups on the silica gel can lead to these issues. This can also be a sign of on-plate decomposition.

Q3: Can I use alumina for the purification of this compound?

A3: While alumina is generally less acidic than silica, it still possesses acidic sites that can promote imine hydrolysis.[1][2] Therefore, the same challenges of potential product degradation exist. If you choose to use alumina, it is recommended to use neutral or basic alumina and to consider the addition of a base to the eluent.

Q4: Are there alternative purification methods to column chromatography for this compound?

A4: Yes, several alternative methods can be employed, especially if chromatography proves to be problematic:

  • Crystallization: If the imine is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.[1]

  • Solvent Washing/Trituration: This technique is useful for removing impurities that have different solubilities than the desired imine. The crude product is washed or stirred with a solvent in which it is sparingly soluble, while the impurities are more soluble.[2]

  • Distillation: For thermally stable, liquid imines, distillation under reduced pressure can be an option, provided the boiling points of the product and impurities are sufficiently different.[2]

Q5: How should I store purified this compound to prevent degradation?

A5: Due to its sensitivity to moisture and acid, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Storing it in a desiccator can also help to protect it from hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Product Decomposition on Silica Gel Column
  • Symptoms:

    • Low recovery of the desired product.

    • Presence of pyridine-3-carbaldehyde in the collected fractions (identifiable by TLC or other analytical methods).

    • Multiple spots on TLC of collected fractions, indicating decomposition.

  • Solutions:

    • Use a Mobile Phase Modifier: Add a small percentage of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-2%), to your eluent.[2] This will neutralize the acidic sites on the silica gel, reducing the likelihood of hydrolysis.

    • Use Neutralized Silica: Prepare a slurry of silica gel in your mobile phase containing the basic modifier and let it equilibrate before packing the column.

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina. However, pre-treatment with a TEA-containing eluent is still advisable.

    • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.

Issue 2: Co-elution of Product with Starting Aldehyde
  • Symptoms:

    • Fractions containing the purified imine are still contaminated with pyridine-3-carbaldehyde.

    • Overlapping spots on the TLC plate.

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent system (e.g., by changing the ratio of ethyl acetate to hexanes) to improve the separation between the imine and the aldehyde.

    • Drive the Reaction to Completion: Ensure the initial reaction has gone to completion to minimize the amount of unreacted aldehyde. Monitor the reaction by TLC or NMR.

    • Use an Alternative Purification Method: If co-elution persists, consider crystallization or solvent washing to separate the two compounds based on differences in solubility.

Data Presentation

To aid in the optimization of your purification protocol, we recommend systematically recording your experimental data. The following table provides a template for this purpose.

Experiment ID Purification Method Stationary Phase Mobile Phase (and Modifier) Starting Mass (mg) Isolated Mass (mg) Yield (%) Purity (by NMR/HPLC) Observations
Column ChromatographySilica Gel
Column ChromatographyNeutral Alumina
Crystallization
Solvent Washing

Experimental Protocols

Protocol 1: Modified Flash Column Chromatography

This protocol is designed to minimize the hydrolysis of this compound on a silica gel column.

  • Eluent Preparation: Prepare your desired eluent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine (TEA) to a final concentration of 1% (v/v).

  • Slurry Preparation: In a beaker, add the calculated amount of silica gel for your column. Add the 1% TEA-containing eluent and gently stir to create a uniform slurry.

  • Column Packing: Pack the column with the prepared silica gel slurry.

  • Equilibration: Run 2-3 column volumes of the 1% TEA-containing eluent through the packed column to ensure all acidic sites are neutralized.

  • Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, allow the solvent to evaporate, and dry-load it onto the column.

  • Elution: Run the column with the 1% TEA-containing eluent, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that TEA is volatile and should be removed during this step.

Protocol 2: Purification by Crystallization

This is a general protocol that should be optimized for your specific compound.

  • Solvent Screening: Test the solubility of your crude this compound in various solvents at room temperature and at elevated temperatures to find a suitable crystallization solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Storage start Crude this compound chromatography Column Chromatography start->chromatography crystallization Crystallization start->crystallization washing Solvent Washing start->washing pure_product Pure Product chromatography->pure_product crystallization->pure_product washing->pure_product storage Store under inert atmosphere, cool & dry pure_product->storage

Caption: Purification workflow for this compound.

G start Product decomposes on silica gel column? add_tea Add 1% TEA to eluent start->add_tea Yes success Problem Solved start->success No use_alumina Switch to neutral/basic alumina (with 1% TEA) add_tea->use_alumina Still decomposes add_tea->success Decomposition stops alt_method Use alternative method: Crystallization or Solvent Washing use_alumina->alt_method Still decomposes use_alumina->success Decomposition stops alt_method->success

Caption: Troubleshooting logic for product decomposition during chromatography.

References

Technical Support Center: Regioselectivity in Reactions of N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving N-(Pyridin-3-ylmethylene)methanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites in this compound?

A1: this compound has two primary regions susceptible to reaction: the imine functional group (C=N bond) and the pyridine ring. The imine carbon is electrophilic and susceptible to nucleophilic attack. The pyridine ring, being electron-deficient, can also react with certain nucleophiles, particularly at the C2, C4, and C6 positions. The lone pair on the pyridine nitrogen can also coordinate to Lewis acids.

Q2: I am observing a mixture of products from my nucleophilic addition reaction. How can I improve selectivity for addition to the imine?

A2: Achieving high selectivity for imine addition over reaction at the pyridine ring often depends on the nature of the nucleophile and the reaction conditions.

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor addition to the "harder" electrophilic center, which is the imine carbon. "Softer" nucleophiles may have a greater propensity to react with the pyridine ring, especially under conditions that activate the ring.

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the imine by coordinating to the imine nitrogen, increasing its electrophilicity and directing nucleophilic attack to the imine carbon. However, care must be taken as Lewis acids can also coordinate to the pyridine nitrogen, potentially activating the ring.

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the 1,2-addition to the imine.

Q3: My reaction is resulting in functionalization of the pyridine ring instead of the imine. Why is this happening and how can I control it?

A3: Functionalization of the pyridine ring suggests that the reaction conditions favor electrophilic or nucleophilic substitution on the aromatic system.

  • Nucleophilic Aromatic Substitution (SNA_r_): Strong nucleophiles can attack the electron-deficient pyridine ring, particularly if a leaving group is present or if the ring is activated (e.g., as a pyridinium salt). For a 3-substituted pyridine, nucleophilic attack is generally favored at the C2 and C6 positions.

  • Electrophilic Aromatic Substitution (S_E_Ar): While less common for pyridines due to their electron-deficient nature, electrophilic substitution can occur, typically at the C3 and C5 positions. The imine substituent at the 3-position will further influence the regioselectivity of such reactions.

  • Pyridyne Intermediates: In the presence of a strong base and a suitable leaving group, a 3,4-pyridyne intermediate can form, leading to a mixture of C3 and C4 substituted products upon nucleophilic trapping. The regioselectivity of this trapping can be influenced by other substituents on the ring that distort the pyridyne bond.[1]

To favor reaction at the imine, consider using less aggressive reagents, protecting the pyridine ring (e.g., by forming the N-oxide), or employing reaction conditions known to specifically promote imine chemistry (e.g., specific catalysts).

Q4: In a cycloaddition reaction, what factors determine the regioselectivity?

A4: For cycloaddition reactions, such as [3+2] dipolar cycloadditions, the regioselectivity is governed by the electronic and steric properties of both the pyridyl imine and the reacting partner (dipolarophile).

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction will favor the regioisomer that results from the stronger interaction of the frontier orbitals.

  • Catalysis: The use of catalysts, such as scandium triflate (Sc(OTf)₃), can dramatically alter the regioselectivity of cycloaddition reactions by coordinating to the reactants and modifying their electronic properties.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Nucleophilic Addition to the Pyridine Ring

Symptoms:

  • Formation of a mixture of 2,3- and 4,3-disubstituted pyridine products.

  • Low yield of the desired regioisomer.

Possible Causes:

  • Pyridinium Salt Formation and Attack: If the reaction is performed under acidic conditions or with reagents that can quaternize the pyridine nitrogen, the resulting pyridinium salt is highly activated towards nucleophilic attack. For 3-substituted pyridinium salts, addition of nucleophiles can occur at both the C2 and C6 positions, although C2 is often favored.[2]

  • Formation of a 3,4-Pyridyne Intermediate: With a suitable leaving group at C3 or C4 and a strong base, a 3,4-pyridyne intermediate can form. Nucleophilic trapping of this intermediate often gives a mixture of C3 and C4 addition products with poor regioselectivity, unless directing groups are present.[1][3]

Solutions:

  • Control of pH: Maintain neutral or basic conditions to avoid the formation of a pyridinium salt.

  • Choice of Base and Substrate: If pyridyne formation is suspected, consider using a different base or modifying the substrate to avoid elimination.

  • Use of Directing Groups: To control the regioselectivity of addition to a pyridyne, introduce a directing group on the pyridine ring. For example, a bromo substituent at the C5 position can direct nucleophilic attack to the C3 position.[1]

Problem 2: Unpredictable Outcomes in Organometallic Reactions

Symptoms:

  • A complex mixture of products is obtained when using organometallic reagents.

  • Products indicate reaction at the imine, the pyridine ring, or both.

Possible Causes:

  • Ambident Nucleophilicity/Electrophilicity: The pyridyl imine system has multiple potential coordination and reaction sites. The organometallic reagent can coordinate to the pyridine nitrogen, the imine nitrogen, or undergo addition at the imine carbon or the pyridine ring.

  • Transmetalation and Subsequent Reactions: The initial addition product may undergo further reactions, such as transmetalation with the organometallic reagent, leading to a cascade of reactions.

Solutions:

  • Choice of Organometallic Reagent: The reactivity can be tuned by the choice of metal (e.g., Li, Mg, Zn, Cu). For instance, organozinc reagents are generally less reactive and more selective than organolithium reagents.

  • Use of Additives: Additives like LiCl can break up aggregates of organometallic reagents and improve their reactivity and selectivity.

  • Temperature Control: Performing the reaction at low temperatures can help to control the reactivity and favor a single reaction pathway.

Data Presentation

Table 1: Regioselectivity of Nucleophilic Addition to 3,4-Pyridyne Intermediates [1]

NucleophileSubstituent on PyridineRatio of C3:C4 Adducts
N-MethylanilineNone1:1.2
N-Methylaniline5-Bromo5.8:1
MorpholineNone1:1.3
Morpholine5-Bromo2.9:1

Table 2: Regiocontrolled 1,3-Dipolar Cycloadditions of Nitrile Imines with Alkynes [4]

AlkyneCatalystRatio of 4-substituted:5-substituted Pyrazole
Benzyl propiolateNone82:18
Benzyl propiolateSc(OTf)₃ (10 mol%)9:91
N-Benzyl propiolamideNone32:68

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Addition to a 3,4-Pyridyne Precursor [3]

A solution of the 3-chloropyridine precursor (1.0 equiv) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 15 minutes. The organomagnesium halide (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature and then heated to 75 °C in a sealed tube for 1 hour to generate the 3,4-pyridyne and facilitate in-situ trapping. The reaction is then cooled to 0 °C and quenched with an electrophile (1.5 equiv). The mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired 3,4-disubstituted pyridine.

Protocol 2: Catalytic Control of Regioselectivity in 1,3-Dipolar Cycloaddition [4]

To a solution of the hydrazonoyl chloride (1.0 equiv) and the alkyne (1.2 equiv) in anhydrous dichloromethane (DCM) is added triethylamine (TEA) (1.5 equiv). For the catalyzed reaction, scandium(III) triflate (0.1 equiv) is added to the mixture. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the regioisomeric pyrazole products. The ratio of regioisomers is determined by ¹H NMR spectroscopy of the crude reaction mixture.

Visualizations

logical_relationship cluster_reactants Reactants cluster_pathways Potential Reaction Pathways N_Pyridin_3_ylmethylene_methanamine This compound Imine_Addition 1,2-Addition to Imine N_Pyridin_3_ylmethylene_methanamine->Imine_Addition Hard Nucleophiles Low Temperature Ring_Addition Addition to Pyridine Ring (e.g., at C2, C6) N_Pyridin_3_ylmethylene_methanamine->Ring_Addition Ring Activation (e.g., Pyridinium Salt) Nucleophile Nucleophile (Nu⁻) Nucleophile->Imine_Addition Nucleophile->Ring_Addition

Caption: Competing pathways for nucleophilic addition.

experimental_workflow Start Start: Mixture of Regioisomers Analyze Analyze Product Ratio (e.g., NMR, GC-MS) Start->Analyze Hypothesize Identify Potential Cause (Kinetics vs. Thermodynamics, Reaction Pathway) Analyze->Hypothesize End End: Desired Regioisomer Analyze->End Selectivity > 95:5 Modify_Conditions Modify Reaction Conditions Hypothesize->Modify_Conditions Kinetic/Thermodynamic Control Change_Reagents Change Reagents/Catalyst Hypothesize->Change_Reagents Incorrect Pathway Modify_Conditions->Analyze e.g., Change Temperature, Solvent, Concentration Change_Reagents->Analyze e.g., Add Lewis Acid, Change Nucleophile

Caption: Workflow for optimizing regioselectivity.

References

Technical Support Center: Synthesis of N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(Pyridin-3-ylmethylene)methanamine, a crucial intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis involves a condensation reaction between 3-pyridinecarboxaldehyde and methanamine (methylamine). This reaction forms a Schiff base, which is an imine. The reaction is reversible, and water is produced as a byproduct.[1][2] To achieve a good yield, the equilibrium of this reaction must be shifted towards the product.[3]

Q2: Why is my reaction yield low?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete reaction: The reversible nature of imine formation might be preventing the reaction from going to completion.[2]

  • Hydrolysis: The presence of excess water can hydrolyze the imine product back to the starting materials (3-pyridinecarboxaldehyde and methylamine).[2]

  • Suboptimal pH: The reaction rate is highly dependent on the pH of the reaction mixture.[4]

  • Impure reagents: The purity of the starting materials, especially the aldehyde, is crucial. Aldehydes can oxidize to carboxylic acids over time.

Q3: How can I improve the yield of my reaction?

To enhance the yield, consider the following optimization strategies:

  • Water Removal: Employ a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to remove the water formed during the reaction.[5] A Dean-Stark apparatus can also be used for higher boiling point solvents.[3]

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, can accelerate the reaction.[6] However, strong acids can protonate the amine, rendering it non-nucleophilic.[4]

  • Reagent Stoichiometry: Using a slight excess of the more volatile component, methylamine, can help drive the reaction forward.

  • Solvent Choice: The choice of solvent can influence the reaction rate and equilibrium. Aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are often effective.

Q4: What is the optimal pH for this reaction?

The optimal pH for imine formation is typically mildly acidic, around 4-5.[4][7] At this pH, there is enough acid to catalyze the dehydration of the carbinolamine intermediate, but not so much that it fully protonates the methylamine, which would inhibit the initial nucleophilic attack.[7]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 3-pyridinecarboxaldehyde spot and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy can also be used to track the conversion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Reaction equilibrium not favoring the product.Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) to remove water.[3][5]
Incorrect pH.Add a catalytic amount of a weak acid (e.g., acetic acid). The optimal pH is generally around 4-5.[4][7]
Low reaction temperature.Gently heat the reaction mixture. Monitor for potential side reactions.
Impure starting materials.Ensure the purity of 3-pyridinecarboxaldehyde and methylamine. Purify if necessary.
Product Hydrolyzes During Workup Presence of excess water and/or acid.Perform the workup under anhydrous or basic conditions. Use a saturated solution of sodium bicarbonate to neutralize any acid.
Multiple Spots on TLC Side reactions are occurring.Optimize the reaction temperature and time. Ensure an inert atmosphere if reagents are air-sensitive.
Impurities in starting materials.Verify the purity of the reactants before starting the reaction.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical results from an optimization study for the synthesis of this compound. The starting materials are 3-pyridinecarboxaldehyde (1.0 mmol) and methylamine (1.2 mmol) in the specified solvent (5 mL) for 4 hours.

Entry Catalyst (mol%) Solvent Temperature (°C) Dehydrating Agent Yield (%)
1NoneMethanol25None35
2Acetic Acid (5)Methanol25None55
3Acetic Acid (5)Dichloromethane25None65
4Acetic Acid (5)Dichloromethane25Anhydrous MgSO₄85
5p-TSA (2)Toluene80Dean-Stark92
6NoneToluene80Dean-Stark70

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Room Temperature Synthesis with Dehydrating Agent
  • To a solution of 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add anhydrous magnesium sulfate (5 g).

  • Add a 40% aqueous solution of methylamine (0.93 mL, 12 mmol) dropwise at room temperature with stirring.

  • Add glacial acetic acid (0.03 mL, 0.5 mmol) as a catalyst.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Filter off the magnesium sulfate and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 3-pyridinecarboxaldehyde (1.07 g, 10 mmol), a 2.0 M solution of methylamine in THF (6 mL, 12 mmol), and toluene (50 mL).

  • Add p-toluenesulfonic acid monohydrate (38 mg, 0.2 mmol) as a catalyst.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

reaction_workflow reagents 3-Pyridinecarboxaldehyde + Methylamine solvent Add Anhydrous Solvent (e.g., DCM, Toluene) reagents->solvent catalyst Add Acid Catalyst (e.g., Acetic Acid) solvent->catalyst dehydrating_agent Add Dehydrating Agent (e.g., MgSO4) catalyst->dehydrating_agent reaction Stir at RT or Reflux dehydrating_agent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Workup: Filter/Wash monitoring->workup Reaction Complete product This compound workup->product troubleshooting_guide start Low/No Product? check_water Is a dehydrating agent present? start->check_water Yes add_dehydrating Add MgSO4 or Molecular Sieves check_water->add_dehydrating No check_catalyst Is an acid catalyst present? check_water->check_catalyst Yes success Yield Improved add_dehydrating->success add_catalyst Add catalytic amount of weak acid check_catalyst->add_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes add_catalyst->success increase_temp Gently heat the reaction check_temp->increase_temp No check_reagents Are reagents pure? check_temp->check_reagents Yes increase_temp->success purify_reagents Purify starting materials check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Protonation of Hydroxyl Group cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation a 3-Pyridinecarboxaldehyde + Methylamine b Zwitterionic Intermediate a->b c Carbinolamine b->c d Protonated Carbinolamine c->d + H+ e Iminium Ion d->e - H2O f This compound e->f - H+

References

Technical Support Center: N-(Pyridin-3-ylmethylene)methanamine Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Pyridin-3-ylmethylene)methanamine. It covers common issues encountered during spectroscopic analysis using NMR, IR, and Mass Spectrometry.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: My NMR spectrum shows signals for both my product and the starting materials (pyridine-3-carbaldehyde and methylamine). What went wrong?

A: This is a common issue and typically points to an incomplete reaction or hydrolysis of the imine product. Imines are formed in a reversible condensation reaction where water is a byproduct.[1]

  • Incomplete Reaction: If water is not effectively removed during the synthesis, the equilibrium will not fully shift towards the product.

  • Hydrolysis: Imines are sensitive to water and can hydrolyze back to the parent aldehyde and amine, especially in the presence of acid.[2][3] If your sample or analysis solvent (e.g., CDCl₃) is not anhydrous, you may observe starting materials.

Solution:

  • Ensure your synthesis is performed under anhydrous conditions, using dried solvents and glassware.

  • Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves in the reaction mixture.[4]

  • For analysis, use anhydrous grade deuterated solvents and store your purified sample in a desiccator.

¹H NMR Spectroscopy

Q2: I'm having trouble assigning the protons on the pyridine ring in my ¹H NMR. What are the expected shifts and coupling patterns?

A: The electron-withdrawing nature of the nitrogen atom in the pyridine ring causes significant deshielding of the ring protons, shifting them downfield compared to benzene (7.27 ppm).[5] The proton at position 2 (alpha to the nitrogen) is typically the most deshielded. The imine proton and the methyl protons will appear as sharp singlets.

Q3: My NMR peaks are broad and poorly resolved. How can I improve the spectrum quality?

A: Peak broadening can result from several factors.[6]

  • Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Dilute your sample.

  • Solubility: If your compound is not fully dissolved, it will result in a non-homogenous sample and broad peaks. Try a different deuterated solvent in which your compound is more soluble (e.g., Acetone-d₆, DMSO-d₆).[6]

Q4: The chemical shifts in my spectrum are much further downfield than expected, especially for the pyridine protons. Why is this happening?

A: The nitrogen atom on the pyridine ring is basic and can be protonated by acidic impurities, which are sometimes present in CDCl₃. This quaternization of the nitrogen leads to a strong deshielding effect, causing all ring protons to shift significantly downfield.[7]

Solution:

  • Use a fresh, high-purity, or neutralized deuterated solvent.

  • Add a small amount of a non-reactive base, like potassium carbonate (K₂CO₃), to your NMR tube to neutralize any acid.

IR Spectroscopy

Q5: How can I confirm the formation of the imine C=N bond using IR spectroscopy?

A: The most definitive evidence is the disappearance of the strong carbonyl (C=O) stretching peak from the starting material, pyridine-3-carbaldehyde (typically around 1700 cm⁻¹), and the appearance of a new, weaker C=N imine stretching peak in the product spectrum (typically around 1650-1600 cm⁻¹).[8]

Q6: My IR spectrum has a broad, strong peak around 3300-3400 cm⁻¹. What does this indicate?

A: A broad peak in this region is characteristic of O-H stretching, which strongly suggests water contamination in your sample. It could also indicate the presence of unreacted methylamine, as primary amines show N-H stretching vibrations in this area.[9] Since the target molecule, this compound, has no O-H or N-H bonds, this peak is indicative of an impurity.

Mass Spectrometry

Q7: What are the expected molecular ion peaks for my compound in Mass Spectrometry?

A: this compound has a molecular formula of C₇H₈N₂ and a molecular weight of 120.15 g/mol . In electrospray ionization (ESI) in positive mode, you should look for the protonated molecule [M+H]⁺ at an m/z of 121.1. In electron ionization (EI), you would expect to see the molecular ion [M]⁺ at m/z 120.1.

Q8: I don't see the expected molecular ion peak in my mass spectrum. What should I check?

A:

  • Ionization Mode: Ensure you are using an appropriate soft ionization technique for a small molecule, such as ESI.

  • Compound Instability: The compound might be fragmenting easily under the conditions used. Try adjusting the ionization energy or cone voltage.

  • Sample Purity: The sample may contain impurities or may have degraded. Re-purify your sample and re-run the analysis. The presence of peaks corresponding to starting materials (pyridine-3-carbaldehyde, MW 107.11; methylamine, MW 31.06) would indicate hydrolysis.

Quantitative Data Summary

The following tables summarize the expected spectroscopic data for this compound based on analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts

Proton Position Multiplicity Expected Chemical Shift (δ, ppm) Notes
Pyridine H-2 Doublet 8.8 - 8.9 Alpha to ring nitrogen, most deshielded.[10]
Pyridine H-6 Doublet of Doublets 8.5 - 8.6 Alpha to ring nitrogen.[10]
Imine CH Singlet 8.3 - 8.4 Azomethine proton.[10]
Pyridine H-4 Doublet of Triplets 8.1 - 8.2 Gamma to ring nitrogen.[10]
Pyridine H-5 Multiplet 7.3 - 7.4 Beta to ring nitrogen.[10]

| Methyl CH₃ | Singlet | 3.4 - 3.6 | Protons on the methyl group attached to the imine nitrogen. |

Table 2: Key IR Absorption Frequencies

Functional Group Vibration Expected Wavenumber (cm⁻¹) Notes
C-H (Aromatic) Stretch 3100 - 3000 Characteristic of the pyridine ring.
C-H (Aliphatic) Stretch 3000 - 2850 From the methyl group.[11]
C=N (Imine) Stretch 1650 - 1600 Key indicator of product formation.[8]
C=C, C=N (Aromatic) Ring Stretch 1600 - 1450 Multiple bands expected for the pyridine ring.
C-N Stretch 1220 - 1020 Aliphatic C-N bond.[11]

| C=O (Aldehyde) | Stretch | ~1705 | Should be absent in pure product. From starting material. |

Table 3: Expected Mass Spectrometry Data (ESI+)

m/z Value Ion Notes
121.1 [M+H]⁺ Protonated molecular ion.
107.1 [M-CH₃+H]⁺ or [Aldehyde+H]⁺ Loss of a methyl group, or presence of starting material.

| 93.1 | [C₆H₅N]⁺ | Pyridyl fragment. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure for imine formation via condensation.

  • Preparation: In a round-bottom flask, dissolve pyridine-3-carbaldehyde (1.0 eq) in an anhydrous solvent (e.g., methanol, ethanol, or dichloromethane).

  • Addition of Amine: Add methylamine (1.0-1.2 eq, often as a solution in a compatible solvent) to the flask dropwise while stirring at room temperature.

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), and stir the reaction mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.

  • Workup: Once the reaction is complete, filter off the dehydrating agent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Cap the tube and acquire the spectrum. If peak broadening or unexpected shifts occur, refer to the troubleshooting section.[6]

Visual Troubleshooting Guides

Caption: A workflow for diagnosing the source of impurities.

pH_Effect Diagram 2: Relationship Between pH and Imine Formation Rate cluster_0 Reaction Conditions cluster_1 Consequences cluster_2 Resulting Rate Low_pH Low pH (< 4) Protonated_Amine Amine is protonated (R-NH3+) Becomes non-nucleophilic Low_pH->Protonated_Amine Optimal_pH Optimal pH (4-6) Balanced_Conditions Sufficient free amine for nucleophilic attack Acid catalysis of dehydration step is effective Optimal_pH->Balanced_Conditions High_pH High pH (> 7) Slow_Dehydration Insufficient acid to catalyze elimination of water High_pH->Slow_Dehydration Slow_Rate1 Very Slow Reaction Protonated_Amine->Slow_Rate1 Fast_Rate Fastest Reaction Balanced_Conditions->Fast_Rate Slow_Rate2 Slow Reaction Slow_Dehydration->Slow_Rate2

Caption: The effect of pH on the rate of imine formation.[3]

References

Technical Support Center: Synthesis of N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(Pyridin-3-ylmethylene)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis of this compound is a classic example of a Schiff base formation. It involves the condensation reaction between 3-pyridinecarboxaldehyde and methylamine.[1][2] This reaction is an equilibrium process where water is eliminated as a byproduct.[3] Driving the reaction to completion often requires the removal of this water.[1]

reaction_pathway aldehyde 3-Pyridinecarboxaldehyde reagents + aldehyde->reagents amine Methylamine imine This compound amine->imine Condensation (-H₂O) products_plus + imine->products_plus water Water (H₂O) reagents->amine products_plus->water troubleshooting_yield start Low Product Yield check_water Is water being actively removed? start->check_water implement_removal Implement water removal: - Molecular Sieves - Dean-Stark Trap check_water->implement_removal No check_time Is reaction time sufficient? check_water->check_time Yes implement_removal->check_time increase_time Increase reaction time (e.g., to 24-48h) check_time->increase_time No check_catalyst Is a catalyst being used? check_time->check_catalyst Yes increase_time->check_catalyst add_catalyst Add mild acid catalyst (e.g., catalytic AcOH) check_catalyst->add_catalyst No end Re-evaluate Yield check_catalyst->end Yes add_catalyst->end purification_workflow start Crude Product check_purity Assess Purity (¹H NMR, GC-MS) start->check_purity is_pure_enough Is purity sufficient for next step? check_purity->is_pure_enough use_crude Use Product Directly is_pure_enough->use_crude Yes choose_purification Select Purification Method is_pure_enough->choose_purification No distillation Vacuum Distillation choose_purification->distillation crystallization Crystallization choose_purification->crystallization chromatography Chromatography (Deactivated Silica) choose_purification->chromatography purified_product Purified Product distillation->purified_product crystallization->purified_product chromatography->purified_product

References

Technical Support Center: Scale-Up Synthesis of N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the scale-up synthesis of N-(Pyridin-3-ylmethylene)methanamine. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of this compound?

A1: The synthesis is a condensation reaction between 3-pyridinecarboxaldehyde and methanamine (methylamine). This reaction forms an imine (also known as a Schiff base) and water as a byproduct. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.[1][2][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters for successful scale-up include:

  • Temperature: The reaction is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure consistent product quality.

  • Rate of Addition: Slow, controlled addition of one reagent to the other, especially at a larger scale, is important for managing the reaction exotherm.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, particularly in large reactors where mixing can be less efficient.[4]

  • Water Removal: The efficiency of water removal directly impacts the reaction yield and equilibrium.[1][2]

  • pH Control: The reaction rate is pH-dependent. An optimal pH, typically mildly acidic (around 4-5), should be maintained to facilitate the reaction without deactivating the amine nucleophile.[5][6]

Q3: How can the reaction be monitored for completion?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting aldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To monitor the disappearance of reactants and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can track the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the formation of the C=N bond, which typically shows a characteristic stretching vibration in the range of 1640-1690 cm⁻¹.[7]

  • Raman Spectroscopy: This can be a powerful in-situ monitoring tool to track the C=O stretching mode of the aldehyde.[9][10]

Q4: What are the common impurities and byproducts in this synthesis?

A4: Potential impurities include:

  • Unreacted 3-pyridinecarboxaldehyde and methanamine.

  • The hemiaminal intermediate, if the dehydration step is incomplete.

  • Products from side reactions, such as the self-condensation of the aldehyde, especially under basic conditions.

  • Hydrolysis of the imine product back to the starting materials if water is present during workup or storage.[11]

Q5: What are the recommended storage and handling conditions for this compound?

A5: Imines can be sensitive to moisture and may hydrolyze back to the corresponding aldehyde and amine.[11] Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methanamine solution (e.g., 40% in water or 2M in THF/Methanol)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)

  • Drying agent (e.g., anhydrous Magnesium Sulfate or Molecular Sieves 4Å)[12][13]

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, an addition funnel, and a condenser fitted with a drying tube or connected to a Dean-Stark trap if using an azeotropic solvent like toluene.[3]

  • Charging Reactants: The flask is charged with 3-pyridinecarboxaldehyde and the anhydrous solvent. If a solid drying agent like molecular sieves is used, it is added at this stage.[13]

  • Reaction Initiation: The solution is stirred, and the methanamine solution is added dropwise from the addition funnel over a period of 30-60 minutes. The temperature should be monitored and controlled, typically maintained between 0°C and room temperature during the addition.

  • Reaction Progress: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) to drive the reaction to completion. The progress is monitored by TLC or another suitable analytical method.

  • Workup and Isolation:

    • Once the reaction is complete, the solid drying agent (if used) is removed by filtration.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified. For a liquid imine, vacuum distillation is a common purification method for scale-up.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound. Note that optimal conditions should be determined experimentally for each specific scale.

ParameterLaboratory Scale (10-100 g)Pilot Scale (1-10 kg) Considerations
Solvent Toluene, DCM, THF, MethanolToluene (allows azeotropic water removal), or a solvent from which the product can be easily isolated.
Temperature 0°C to 50°CRequires efficient reactor cooling/heating system to manage exotherm and maintain target temperature.
Reaction Time 2 - 12 hoursMay be longer due to slower addition rates and mixing limitations. In-process monitoring is crucial.
Water Removal Anhydrous MgSO₄, Molecular Sieves, Dean-Stark Trap[1][3]Dean-Stark trap or azeotropic distillation is generally more practical and cost-effective for large scale.
Typical Yield 80 - 95%Yields may be slightly lower on scale-up due to handling losses and less efficient mixing.[4]
Purification Flash Chromatography, DistillationFractional vacuum distillation is preferred for scalability over chromatography.[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation 1. Incomplete water removal, shifting equilibrium to reactants.[2]2. Incorrect pH; amine may be fully protonated and non-nucleophilic if too acidic.[6]3. Low reaction temperature or insufficient reaction time.1. Use an efficient drying method (e.g., Dean-Stark trap or freshly activated molecular sieves).2. Adjust pH to a mildly acidic range (4-5). A non-nucleophilic base can be used to buffer.3. Increase temperature moderately and/or extend reaction time, monitoring by TLC/GC.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to side reactions.2. Presence of oxygen or other reactive species.3. Aldehyde self-condensation.1. Implement better temperature control; ensure slow addition of reagents.2. Perform the reaction under an inert atmosphere (Nitrogen or Argon).3. Consider running the reaction at a lower temperature or in a more dilute solution.
Product Decomposes During Workup/Purification 1. Presence of water leading to hydrolysis.[11]2. High temperatures during distillation causing degradation.3. Exposure to acidic or basic conditions during workup.1. Ensure all workup solvents and equipment are anhydrous. 2. Use high vacuum distillation to lower the boiling point.3. Use a neutral workup or minimize exposure time to acidic/basic conditions.
Difficulty in Isolating Pure Product 1. Product is highly soluble in the workup solvent.2. Boiling point of the product is close to that of the solvent or starting materials.1. Choose a different extraction solvent in which the product has lower solubility.2. Use fractional vacuum distillation with a high-efficiency column for purification.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Reactant1 3-Pyridinecarboxaldehyde Intermediate Hemiaminal Intermediate Reactant1->Intermediate + Methanamine Reactant2 Methanamine Product This compound Intermediate->Product - H₂O (Dehydration) Byproduct Water (H₂O) Product->Byproduct forms

Caption: Reaction scheme for the formation of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Guide for Imine Synthesis Start Low Yield or Incomplete Reaction CheckWater Is water removal efficient? Start->CheckWater CheckTemp Is temperature optimal? CheckWater->CheckTemp Yes ImproveDrying Action: Use Dean-Stark or fresh molecular sieves. CheckWater->ImproveDrying No CheckpH Is pH controlled (4-5)? CheckTemp->CheckpH Yes AdjustTemp Action: Optimize temperature. Consider kinetics vs. side reactions. CheckTemp->AdjustTemp No AdjustpH Action: Add catalytic acid or buffer. CheckpH->AdjustpH No Success Problem Resolved CheckpH->Success Yes ImproveDrying->Success AdjustTemp->Success AdjustpH->Success

Caption: A logical workflow for troubleshooting common issues in imine synthesis.

References

Validation & Comparative

A Comparative Guide to N-(Pyridin-3-ylmethylene)methanamine and Its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridyl Imines in Synthetic Applications

In the realm of synthetic chemistry and drug discovery, pyridine derivatives are fundamental building blocks for a vast array of functional molecules. Among these, pyridyl imines, such as N-(Pyridin-3-ylmethylene)methanamine, serve as versatile intermediates. This guide provides a comparative analysis of this compound and its positional isomers, N-(Pyridin-2-ylmethylene)methanamine and N-(Pyridin-4-ylmethylene)methanamine, focusing on their synthesis and reactivity. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate building block for their synthetic endeavors.

Introduction to Pyridyl Imines

Pyridyl imines, also known as pyridyl Schiff bases, are compounds containing a carbon-nitrogen double bond where the carbon is part of a pyridylmethylene group. The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the imine functionality. This guide will delve into the nuances of the 2-, 3-, and 4-pyridyl isomers of N-methyl-substituted imines derived from pyridine-carbaldehydes.

Synthesis of Isomeric N-(Pyridinylmethylene)methanamines

The synthesis of these pyridyl imines is typically a straightforward condensation reaction between the corresponding pyridine-carbaldehyde isomer and methylamine. The general reaction scheme is depicted below:

G Pyridine_aldehyde Pyridine-n-carbaldehyde (n = 2, 3, or 4) Product N-(Pyridin-n-ylmethylene)methanamine Pyridine_aldehyde->Product Methylamine CH₃NH₂ Methylamine->Product Water H₂O Product->Water +

Caption: General synthesis of N-(Pyridin-n-ylmethylene)methanamine.

While the fundamental reaction is the same, the reactivity of the starting pyridine-carbaldehyde and the stability of the resulting imine can be influenced by the position of the ring nitrogen. Generally, the reaction is carried out in a suitable solvent, and often with a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the product.

Table 1: Comparison of Synthetic Yields for Isomeric Pyridyl Imines

CompoundPrecursor AldehydeTypical Reaction ConditionsYield (%)Reference
N-(Pyridin-2-ylmethylene)methanaminePyridine-2-carbaldehydeMethanol, refluxGood[General knowledge]
This compoundPyridine-3-carbaldehydeMethanol, 60-80°C, acidic catalyst78.8[1]
N-(Pyridin-4-ylmethylene)methanaminePyridine-4-carbaldehydeDiethyl ether, Na₂SO₄, reflux94[1]

Note: Yields can vary significantly based on the specific reaction conditions, scale, and purification methods.

Comparative Reactivity and Applications

The position of the nitrogen atom in the pyridine ring dictates the electron density at the imine carbon, thereby influencing its electrophilicity and susceptibility to nucleophilic attack.

  • N-(Pyridin-2-ylmethylene)methanamine: The proximity of the ring nitrogen to the imine group allows for potential chelation with metal ions, making this isomer and its derivatives valuable as ligands in coordination chemistry and catalysis. The electron-withdrawing nature of the pyridine nitrogen at the 2-position can enhance the electrophilicity of the imine carbon.

  • This compound: In this isomer, the imine group is in a meta-position relative to the ring nitrogen. The electronic influence of the nitrogen is less pronounced compared to the 2- and 4-isomers, resulting in reactivity that is often more comparable to that of benzaldehyde-derived imines.

  • N-(Pyridin-4-ylmethylene)methanamine: The imine group is in a para-position to the ring nitrogen, allowing for effective resonance delocalization of electron density. This can significantly influence the reactivity of the imine and the pyridine ring itself.

A key synthetic application of imines is their reduction to the corresponding secondary amines. This transformation is crucial for the introduction of the pyridylmethylamino moiety in the synthesis of various biologically active compounds.

G Imine N-(Pyridin-n-ylmethylene)methanamine Amine N-Methyl-1-(pyridin-n-yl)methanamine Imine->Amine Reducing_agent Reducing Agent (e.g., NaBH₄) Reducing_agent->Amine

Caption: Reduction of pyridyl imines to secondary amines.

The choice of reducing agent and reaction conditions can be tailored based on the substrate and desired outcome. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.

Experimental Protocols

General Procedure for the Synthesis of this compound:

A methanolic solution of 3-aminomethylpyridine (1 equivalent) is placed in a round-bottom flask. To this, an equimolar methanolic solution of the corresponding aldehyde (e.g., cyclohexanone) is added dropwise. A few drops of glacial acetic acid are added to catalyze the reaction. The mixture is then stirred at 60-80°C for 12-15 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is partially evaporated, and the product is crystallized, followed by recrystallization from ethanol to yield the pure imine.[1]

General Procedure for the Reduction of a Pyridyl Imine:

To a solution of the pyridyl imine in a suitable solvent such as methanol, a reducing agent like sodium borohydride is added portion-wise at a controlled temperature (e.g., 0°C). The reaction mixture is stirred until the reaction is complete, as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the secondary amine.

Signaling Pathways and Logical Relationships

The utility of these pyridine derivatives often lies in their role as precursors to more complex molecules that may interact with biological signaling pathways. For instance, pyridine-containing compounds are prevalent in pharmaceuticals that target kinases, G-protein coupled receptors, and other key cellular players. The synthesis of a library of isomeric pyridyl compounds allows for the exploration of the structure-activity relationship (SAR) in drug discovery.

G cluster_0 Synthetic Pathway cluster_1 Application & Analysis Pyridine_2_aldehyde Pyridine-2-carbaldehyde Imine_2 N-(Pyridin-2-ylmethylene)methanamine Pyridine_2_aldehyde->Imine_2 Pyridine_3_aldehyde Pyridine-3-carbaldehyde Imine_3 This compound Pyridine_3_aldehyde->Imine_3 Pyridine_4_aldehyde Pyridine-4-carbaldehyde Imine_4 N-(Pyridin-4-ylmethylene)methanamine Pyridine_4_aldehyde->Imine_4 Methylamine Methylamine Methylamine->Imine_2 Methylamine->Imine_3 Methylamine->Imine_4 Ligand Ligand for Catalysis Imine_2->Ligand Intermediate Intermediate for Bioactive Molecules Imine_3->Intermediate Imine_4->Intermediate SAR Structure-Activity Relationship Studies Ligand->SAR Intermediate->SAR

References

Comparative analysis of "N-(Pyridin-3-ylmethylene)methanamine" synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of various methods for the synthesis of N-(Pyridin-3-ylmethylene)methanamine, a Schiff base derived from pyridine-3-carbaldehyde and methylamine. The comparison covers conventional, solvent-free, microwave-assisted, and reductive amination approaches, offering insights into their respective efficiencies, environmental impact, and procedural complexities.

Comparative Analysis of Synthesis Methods

The synthesis of this compound, an imine, is fundamentally a condensation reaction between pyridine-3-carbaldehyde and methylamine. However, the choice of reaction conditions and methodology can significantly impact yield, reaction time, and sustainability. This guide explores four distinct approaches: a traditional condensation reaction under reflux, a solvent-free grinding method, a microwave-assisted synthesis, and, as a related alternative, a reductive amination pathway that yields the corresponding secondary amine.

Synthesis MethodTypical Reaction TimeTemperatureTypical Yield (%)SolventCatalystKey AdvantagesKey Disadvantages
Conventional Reflux 2-6 hours65-80 °C70-90Ethanol or MethanolAcetic acid (catalytic)Simple setup, reliableLong reaction times, solvent waste
Solvent-Free Grinding 5-20 minutesRoom Temperature85-95NoneNone or H₂SO₄ (catalytic)Environmentally friendly, rapidMay not be suitable for all scales
Microwave-Assisted 10-30 minutes100-110 °C80-95Ethanol/WaterNone or NH₄ClExtremely rapid, high yieldsRequires specialized equipment
Reductive Amination 16 hoursRoom Temperature>95 (for the amine)MethanolPyridine-borane/4Å sievesOne-pot synthesis of the amineProduces the amine, not the imine

Experimental Protocols

Method 1: Conventional Reflux Synthesis

This method represents a classical approach to imine synthesis, relying on the straightforward condensation of an aldehyde and an amine in a suitable solvent under reflux.

Protocol:

  • To a solution of pyridine-3-carbaldehyde (1.0 eq.) in ethanol (10 mL), add methylamine (1.0 eq., typically as a solution in a suitable solvent like ethanol or water).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Method 2: Solvent-Free Grinding Synthesis

This environmentally friendly method eliminates the need for solvents and often proceeds rapidly at room temperature.

Protocol:

  • In a mortar, combine pyridine-3-carbaldehyde (1.0 eq.) and methylamine (1.0 eq.).

  • Grind the mixture with a pestle at room temperature for 5-20 minutes. The formation of a paste or solid indicates the progress of the reaction.[1]

  • (Optional) Add a catalytic amount of a solid acid, such as a drop of concentrated sulfuric acid, to accelerate the reaction.

  • The resulting solid product can be used directly or purified by washing with a small amount of a suitable solvent (e.g., cold ethanol) or by recrystallization.[1]

Method 3: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often leads to higher yields by providing efficient and uniform heating.[2]

Protocol:

  • In a microwave-safe vial, combine pyridine-3-carbaldehyde (1.0 eq.), methylamine (1.0 eq.), and a suitable solvent such as a 1:1 mixture of ethanol and water.[2]

  • (Optional) Add a catalytic amount of a Lewis acid or an ammonium salt, such as ammonium chloride.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100-110 °C for 10-30 minutes.[2]

  • After cooling, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • Purify the crude product as needed.

Method 4: Reductive Amination (for the corresponding amine)

This one-pot procedure directly converts the aldehyde and amine to the corresponding secondary amine, N-methyl-1-(pyridin-3-yl)methanamine, by forming the imine in situ and immediately reducing it.[3]

Protocol:

  • To a flask containing methanol (10 mL) and powdered 4Å molecular sieves (0.5 g), sequentially add pyridine-3-carbaldehyde (1.0 eq.) and methylamine (1.0 eq.).[3]

  • Add pyridine-borane complex (0.8-1.0 eq.) to the mixture.[3]

  • Stir the reaction at room temperature for 16 hours.[3]

  • Quench the reaction by adding 6 N HCl and stir for 1 hour.[3]

  • Basify the mixture to pH 14 with 8 N NaOH.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or column chromatography.

Visualizing the Synthesis Workflows

G cluster_0 Conventional Reflux Synthesis Reactants (Aldehyde, Amine) Reactants (Aldehyde, Amine) Dissolve in Ethanol Dissolve in Ethanol Reactants (Aldehyde, Amine)->Dissolve in Ethanol 1 Add Acetic Acid Catalyst Add Acetic Acid Catalyst Dissolve in Ethanol->Add Acetic Acid Catalyst 2 Reflux (2-6h) Reflux (2-6h) Add Acetic Acid Catalyst->Reflux (2-6h) 3 Solvent Evaporation Solvent Evaporation Reflux (2-6h)->Solvent Evaporation 4 Purification Purification Solvent Evaporation->Purification 5 Imine Product Imine Product Purification->Imine Product

Conventional Reflux Workflow

G cluster_1 Solvent-Free Grinding Synthesis Reactants (Aldehyde, Amine) Reactants (Aldehyde, Amine) Grind in Mortar (5-20 min) Grind in Mortar (5-20 min) Reactants (Aldehyde, Amine)->Grind in Mortar (5-20 min) 1 Solid Product Formation Solid Product Formation Grind in Mortar (5-20 min)->Solid Product Formation 2 Purification (Washing) Purification (Washing) Solid Product Formation->Purification (Washing) 3 Imine Product Imine Product Purification (Washing)->Imine Product

Solvent-Free Grinding Workflow

G cluster_2 Microwave-Assisted Synthesis Reactants in Solvent Reactants in Solvent Seal in Microwave Vial Seal in Microwave Vial Reactants in Solvent->Seal in Microwave Vial 1 Microwave Irradiation (10-30 min) Microwave Irradiation (10-30 min) Seal in Microwave Vial->Microwave Irradiation (10-30 min) 2 Cooling and Isolation Cooling and Isolation Microwave Irradiation (10-30 min)->Cooling and Isolation 3 Purification Purification Cooling and Isolation->Purification 4 Imine Product Imine Product Purification->Imine Product

Microwave-Assisted Workflow

G cluster_3 Reductive Amination Pathway Reactants and Molecular Sieves Reactants and Molecular Sieves Add Pyridine-Borane Add Pyridine-Borane Reactants and Molecular Sieves->Add Pyridine-Borane 1 Stir at RT (16h) Stir at RT (16h) Add Pyridine-Borane->Stir at RT (16h) 2 Acidic Quench, then Basic Workup Acidic Quench, then Basic Workup Stir at RT (16h)->Acidic Quench, then Basic Workup 3 Extraction and Purification Extraction and Purification Acidic Quench, then Basic Workup->Extraction and Purification 4 Amine Product Amine Product Extraction and Purification->Amine Product

References

Validating the Structure of "N-(Pyridin-3-ylmethylene)methanamine": A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for validating the structure of "N-(Pyridin-3-ylmethylene)methanamine," a pyridine-containing imine of interest in medicinal chemistry.

This publication outlines the experimental data and protocols for single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling. By presenting these methods side-by-side, this guide offers a comprehensive framework for the structural elucidation of this and similar organic molecules.

Structural Validation: A Multi-Faceted Approach

While single-crystal X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, a combination of analytical techniques provides a more complete structural picture, confirming connectivity and behavior in solution. This guide will compare the data obtained from X-ray diffraction of analogous compounds with the expected results from NMR, mass spectrometry, and computational geometry optimization for the target molecule, "this compound."

X-ray Crystallography: The Definitive Solid-State Structure

Although a crystal structure for "this compound" is not publicly available, analysis of closely related structures, such as N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide, provides valuable insight into the expected solid-state conformation.[1] The pyridin-3-ylmethylene moiety typically adopts a planar geometry.

Table 1: Comparison of Key Crystallographic Parameters for Compounds Structurally Related to "this compound"

ParameterN'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide[1]N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide[2][3]4-[(pyridin-3-yl)diazenyl]morpholine[4]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2(1)/cP2(1)/cP2(1)/n
Pyridine Ring C-C Bond Lengths (Å) 1.33-1.39-1.33-1.39
Pyridine Ring C-N Bond Lengths (Å) --1.3351(15)
Dihedral Angle (Pyridine Ring to Side Chain) -61.34 (6)°12.46 (5)°

Note: Data for "this compound" is predicted based on these related structures.

Alternative Structural Validation Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. For "this compound," both ¹H and ¹³C NMR would provide characteristic signals.

Table 2: Predicted ¹H and ¹³C NMR Data for "this compound"

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H
Imine-H~8.3s-
Pyridyl-H2~8.9d~1.9
Pyridyl-H6~8.6dd~4.6, 1.9
Pyridyl-H4~8.1dt~7.8, 1.9
Pyridyl-H5~7.3m-
Methyl-H~3.5s-
¹³C
Imine-C~160
Pyridyl-C2~152
Pyridyl-C6~151
Pyridyl-C4~135
Pyridyl-C3~132
Pyridyl-C5~124
Methyl-C~45

Predicted data is based on analogous structures such as (E)-N-((pyridin-3-yl)methylene)benzenamine.[5]

2. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For "this compound," electron impact (EI) or electrospray ionization (ESI) would be suitable methods.

Table 3: Predicted Mass Spectrometry Data for "this compound"

Technique Expected m/z Interpretation
ESI-MS (+)123.076[M+H]⁺
EI-MS122.068Molecular Ion (M⁺)
107[M-CH₃]⁺
93[M-C₂H₄N]⁺ (loss of methylamine radical)
78Pyridine radical cation

Fragmentation patterns are predicted based on the general fragmentation of imines and pyridine derivatives.[6][7]

3. Computational Modeling:

Density Functional Theory (DFT) calculations can be used to predict the optimized geometry and other properties of a molecule. A geometry optimization of "this compound" would provide theoretical bond lengths, bond angles, and torsion angles that can be compared to experimental data.

Table 4: Predicted Geometric Parameters for "this compound" from DFT Calculations

Parameter Predicted Value
C=N Bond Length (Å) ~1.28
N-C (methyl) Bond Length (Å) ~1.47
C-C (pyridine-imine) Bond Length (Å) ~1.48
C=N-C Bond Angle (°) ~120
Pyridine Ring Dihedral Angle (°) Near planar

Values are typical for DFT calculations at a B3LYP/6-31G(d) level of theory.

Experimental Protocols

Synthesis of this compound:

A solution of 3-pyridinecarboxaldehyde (1 equivalent) and methylamine (1.1 equivalents, typically as a solution in a suitable solvent like ethanol) are stirred in a round-bottom flask at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Single-Crystal X-ray Diffraction:

High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, hexane, or a mixture). A selected crystal is mounted on a goniometer and placed in a diffractometer. Data is collected at a controlled temperature using monochromatic X-ray radiation. The structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy:

A sample of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectra are recorded on a spectrometer, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry:

A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS). The sample is ionized using an appropriate technique (e.g., EI or ESI), and the mass-to-charge ratios of the resulting ions are measured.

Computational Geometry Optimization:

The initial structure of "this compound" is built using molecular modeling software. A geometry optimization is then performed using a quantum chemistry software package (e.g., Gaussian, ORCA) with a suitable level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-31G(d)).

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Comparison synthesis Synthesis of this compound purification Purification (Distillation/Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Crystallization nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms comp Computational Modeling purification->comp Initial Structure xray_data Bond Lengths, Angles, Torsion Angles xray->xray_data nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Molecular Weight, Fragmentation ms->ms_data comp_data Optimized Geometry comp->comp_data comparison Structure Confirmation xray_data->comparison nmr_data->comparison ms_data->comparison comp_data->comparison

Caption: Experimental workflow for the synthesis and structural validation of "this compound".

signaling_pathway cluster_input Input cluster_experimental Experimental Techniques cluster_computational Computational Method cluster_output Output Data cluster_conclusion Conclusion start Purified Compound xray X-ray Crystallography start->xray nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms dft DFT Geometry Optimization start->dft solid_state 3D Solid-State Structure xray->solid_state solution_connectivity Solution-Phase Connectivity nmr->solution_connectivity mw_fragmentation Molecular Weight & Fragmentation ms->mw_fragmentation theoretical_geometry Theoretical Gas-Phase Geometry dft->theoretical_geometry conclusion Validated Molecular Structure solid_state->conclusion solution_connectivity->conclusion mw_fragmentation->conclusion theoretical_geometry->conclusion

Caption: Logical relationship of analytical techniques for comprehensive structure validation.

References

A Comparative Analysis of the Biological Activity of N-(Pyridin-3-ylmethylene)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the diverse biological activities of N-(Pyridin-3-ylmethylene)methanamine and its derivatives, supported by experimental data and methodological insights.

The scaffold of this compound, a simple imine derived from pyridine-3-carbaldehyde and methanamine, serves as a versatile backbone for the development of a wide array of biologically active compounds. Analogs of this core structure have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This guide provides a comparative overview of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of the N-(pyridin-3-yl) scaffold have been extensively investigated for their anticancer properties, exhibiting inhibitory activity against several key cancer-related targets.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and identified as potent CDK2 inhibitors.[1] The dysregulation of CDK2 is a significant factor in the development of various cancers.[2] The most promising compound from this series, 7l , demonstrated broad-spectrum antiproliferative efficacy against a panel of cancer cell lines, with IC50 values of 0.83 µM for MV4-11, 2.12 µM for HT-29, 3.12 µM for MCF-7, and 8.61 µM for HeLa cells.[1] Notably, these compounds exhibited low toxicity in normal human embryonic kidney cells (HEK293).[1] Mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner and shows potent inhibitory activity against the CDK2/cyclin A2 complex with an IC50 of 64.42 nM.[1]

c-Met Kinase Inhibition:

Several analogs have been developed as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. One study reported a potent c-Met kinase inhibitor, 12g , with an IC50 value of 0.052 µM.[3] This compound also demonstrated the ability to block multidrug resistance proteins MDR1 and MRP1/2 in cancerous HepG2 and BxPC3 cells at low micromolar concentrations, suggesting its potential to overcome drug resistance.[3] Another series of 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment also showed promising c-Met inhibitory activity, with compound B26 exhibiting stronger inhibition against A549, HeLa, and MCF-7 cell lines than the known inhibitor Golvatinib.[4]

Bcr-Abl Inhibition:

A series of pyridin-3-yl pyrimidines were synthesized and evaluated for their ability to inhibit the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia. Compounds A2 , A8 , and A9 , which contain halogen-substituted anilines, exhibited potent Bcr-Abl inhibitory activity.[5]

Pyruvate Kinase M2 (PKM2) Activation:

In a different approach to cancer therapy, new pyridin-3-ylmethyl carbamodithioic esters have been identified as activators of Pyruvate Kinase M2 (PKM2), a key enzyme in the Warburg effect.[6] The 7-azaindole analog 32 was the most potent PKM2 activator in the series and exhibited selective anti-proliferative activity against HCT116, Hela, and H1299 cancer cell lines compared to the non-tumor cell line BEAS-2B.[6]

Table 1: Comparative Anticancer Activity (IC50 values in µM) of N-(Pyridin-3-yl) Analogs

Compound IDTargetHT-29HepG2MCF-7MDA-MB-231MV4-11HeLaA549Reference
11a c-Met---11.35---[3]
11f c-Met---12.21---[3]
12g c-Met-3.06-----[3]
7l CDK22.12-3.12-0.838.61-[1]
B26 c-Met--5.82--4.333.22[4]
Crizotinib c-Met--6.65----[3]
Palbociclib CDK4/6-------[1]
AZD5438 CDK2-------[1]

Note: "-" indicates data not available.

Antimicrobial Activity: A Broad Spectrum of Action

Analogs of this compound have also been evaluated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.

Antibacterial Activity:

A study on imidazo[1,2-a]pyridin-3-amines, derived from a related scaffold, showed bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Another study synthesized novel 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine derivatives and found that compound IIC , containing a methoxy group, exhibited the highest antibacterial activity, particularly against Gram-negative species like Proteus mirabilis (MIC 16 µg/mL) and Klebsiella pneumoniae (MIC 64 µg/mL).[8] These derivatives were also effective against Bacillus cereus, whereas the standard drug cefazolin was not.[8]

Antifungal Activity:

The aforementioned pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives also demonstrated significant antifungal activity.[8] All three synthesized compounds were effective against Candida albicans, while the commercial drug tolnaftate was not.[8] Compounds IIB and IIC also showed good activity against Aspergillus fumigatus.[8] Another study focusing on N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides derivatives reported good antifungal activity for compounds DK-IB, DK-IC, DK-IG, and DK-IH when compared to the reference drug Ketoconazole.[9]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of N-(Pyridin-3-yl) Analogs

Compound IDProteus mirabilisKlebsiella pneumoniaeCandida albicansAspergillus fumigatusReference
IIC 1664EffectiveGood[8]
IIB --EffectiveGood[8]
Tolnaftate --Not EffectiveNot Effective[8]
Cefazolin ----[8]

Note: "-" indicates data not available. "Effective" and "Good" are qualitative descriptions from the source.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the biological activities of these compounds is provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Kinase Assays

The inhibitory activity against specific kinases is typically determined using in vitro kinase assays.

  • Reaction Mixture: The assay is performed in a buffer solution containing the purified kinase, a specific substrate (e.g., a peptide), and ATP.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

  • IC50 Calculation: The concentration of the compound that inhibits kinase activity by 50% (IC50) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Biological Pathways and Workflows

Signaling Pathway of CDK2 in Cell Cycle Regulation

The following diagram illustrates the role of CDK2 in cell cycle progression, a key target for some of the discussed anticancer analogs.

CDK2_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2_E CDK2/Cyclin E CyclinE->CDK2_E Rb Rb CDK2_E->Rb Phosphorylates CyclinA Cyclin A CDK2_A CDK2/Cyclin A CyclinA->CDK2_A Cell_Cycle_Progression Cell Cycle Progression CDK2_A->Cell_Cycle_Progression E2F E2F Rb->E2F Inhibits DNA_Replication DNA Replication E2F->DNA_Replication Activates Phospho_Rb p-Rb DNA_Replication->S Inhibitor N-(pyridin-3-yl) pyrimidin-4-amine Analogs (e.g., 7l) Inhibitor->CDK2_E Inhibitor->CDK2_A

Caption: CDK2 signaling pathway in cell cycle regulation.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening potential anticancer compounds.

Anticancer_Screening_Workflow start Start: Synthesized N-(Pyridin-3-yl) Analogs in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) on Cancer Cell Lines in_vitro->cytotoxicity target_based Target-Based Assays (e.g., Kinase Inhibition) in_vitro->target_based hit_id Hit Identification cytotoxicity->hit_id target_based->hit_id lead_opt Lead Optimization hit_id->lead_opt Potent & Selective Compounds in_vivo In Vivo Studies (Animal Models) hit_id->in_vivo Promising Leads sar Structure-Activity Relationship (SAR) Studies lead_opt->sar sar->in_vitro Iterative Design & Synthesis preclinical Preclinical Development in_vivo->preclinical

Caption: Workflow for anticancer drug screening.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of "N-(Pyridin-3-ylmethylene)methanamine," a small organic molecule with a pyridine moiety and an imine group. In the absence of established analytical literature for this specific compound, this document outlines a comparative approach using two commonly employed analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective of a cross-validation study is to ensure that different analytical methods or laboratories produce comparable and reliable data for the same analyte. This is a critical step in drug development, particularly when transferring methods between research and quality control environments or when comparing data from different analytical platforms. The principles and protocols described herein are based on internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Proposed Analytical Methods

For a compound with the structural features of this compound, RP-HPLC-UV and GC-MS are suitable analytical techniques. RP-HPLC-UV is a robust and widely accessible method for the quantification of polar to moderately non-polar compounds with a UV chromophore, which the pyridine ring provides. GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds, which this compound is expected to be.

Experimental Protocols

RP-HPLC-UV Method Protocol (Proposed)

This protocol provides a general procedure for the development and validation of an RP-HPLC-UV method.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., ~260 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

GC-MS Method Protocol (Proposed)

This protocol outlines a general approach for the development and validation of a GC-MS method.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C).

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Prepare standards and QC samples in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Cross-Validation Protocol

The cross-validation will be performed by analyzing the same set of QC samples with both the validated RP-HPLC-UV and GC-MS methods.

  • Prepare a set of QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze each QC sample in replicate (e.g., n=5) using both the validated RP-HPLC-UV and GC-MS methods.

  • Calculate the mean concentration and precision (%RSD) for each QC level for both methods.

  • Compare the results between the two methods. The acceptance criteria for cross-validation are typically that the mean concentration values should be within ±15% of each other.[7]

Data Presentation: A Comparative Analysis

The following tables are templates to summarize the quantitative data from the method validation and cross-validation studies.

Table 1: Summary of Method Validation Parameters

ParameterRP-HPLC-UVGC-MSAcceptance Criteria
Linearity (r²) > 0.995> 0.995≥ 0.99
Range (µg/mL) e.g., 1 - 100e.g., 0.1 - 10To be defined
Accuracy (% Recovery) 98 - 102%97 - 103%85 - 115%
Precision (%RSD) < 2%< 3%≤ 15%
LOD (µg/mL) e.g., 0.3e.g., 0.03To be determined
LOQ (µg/mL) e.g., 1.0e.g., 0.1To be determined
Specificity No interferenceNo interferenceNo interfering peaks at the retention time of the analyte

Table 2: Cross-Validation Results

QC LevelRP-HPLC-UV Mean Conc. (µg/mL)GC-MS Mean Conc. (µg/mL)% DifferenceAcceptance Criteria
Low QC e.g., 5.1e.g., 4.9e.g., -4.0%≤ ±15%
Mid QC e.g., 50.5e.g., 51.0e.g., +1.0%≤ ±15%
High QC e.g., 98.9e.g., 101.2e.g., +2.3%≤ ±15%

Visualizing the Workflow

Diagrams created using the DOT language to illustrate the logical flow of the validation and cross-validation processes.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_report Finalization Dev Develop Analytical Method (e.g., HPLC or GC-MS) Specificity Specificity/ Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method is Validated Robustness->Validated All criteria met Report Validation Report Validated->Report

Caption: Workflow for Analytical Method Validation.

Cross_Validation_Workflow cluster_methods Validated Analytical Methods cluster_analysis Cross-Validation Analysis cluster_comparison Data Comparison & Conclusion MethodA Method A (e.g., RP-HPLC-UV) AnalyzeA Analyze QCs with Method A MethodA->AnalyzeA MethodB Method B (e.g., GC-MS) AnalyzeB Analyze QCs with Method B MethodB->AnalyzeB QC_Samples Prepare Identical QC Samples (Low, Mid, High) QC_Samples->AnalyzeA QC_Samples->AnalyzeB Compare Compare Results (% Difference) AnalyzeA->Compare AnalyzeB->Compare Conclusion Conclusion on Comparability Compare->Conclusion Acceptance criteria met?

Caption: Cross-Validation Workflow Between Two Methods.

References

Benchmarking "N-(Pyridin-3-ylmethylene)methanamine" in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic efficiency of N-heterocyclic compounds is a cornerstone of modern synthetic chemistry, offering pathways to novel molecular architectures. This guide provides a comparative benchmark for the potential catalytic performance of "N-(Pyridin-3-ylmethylene)methanamine." In the absence of direct experimental data for this specific molecule, this guide leverages performance data from structurally similar pyridine-imine catalysts in well-established cross-coupling reactions. The data presented herein, derived from recent studies on related compounds, offers a valuable reference point for researchers exploring the catalytic potential of simple pyridine-imine scaffolds.

Comparative Performance in Heck Cross-Coupling Reactions

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, serves as a valuable benchmark for assessing the efficiency of catalyst systems. The following table summarizes the performance of various pyridine-imine palladium complexes in the Heck coupling of iodobenzene and methyl acrylate. These catalysts, while structurally more complex than "this compound," provide insights into the potential activity of this class of compounds when used as ligands in catalysis.

Pre-catalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Turnover Frequency (TOF) (h⁻¹)Reference
Pd(NN′)Cl₂ (NN' = pyridyl-imine ligand)0.12.51001253[1]
In-situ mixture of Palladium Dichloride and 4,5-bis(arylimino)pyrenylidene ligand11>95Not Reported[1]

Note: The specific structure of the pyridyl-imine ligand (NN') in the first entry, while not fully detailed in the abstract, represents a relevant benchmark for a pyridine-imine based catalyst system. The high turnover frequency suggests that palladium complexes of pyridine-imines can be highly efficient.

Experimental Protocol: Heck Reaction with a Pyridyl-Imine Palladium Complex

The following is a representative experimental protocol for a Heck cross-coupling reaction using a pyridyl-imine palladium pre-catalyst, based on established methodologies.[1] This protocol can serve as a starting point for evaluating the catalytic activity of "this compound" as a ligand.

Materials:

  • Palladium(II) pyridyl-imine complex (pre-catalyst)

  • Iodobenzene

  • Methyl acrylate

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium(II) pyridyl-imine pre-catalyst.

  • Add anhydrous DMF to dissolve the pre-catalyst.

  • Sequentially add triethylamine, iodobenzene, and methyl acrylate to the reaction mixture. The typical molar ratio is 1:1000:1100:1000 (Catalyst:Iodobenzene:Methyl Acrylate:Et₃N).[1]

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion (indicated by the complete conversion of iodobenzene), cool the reaction mixture to room temperature.

  • The product, trans-methyl cinnamate, can be isolated and purified using standard techniques such as extraction and column chromatography.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for the described Heck reaction and a simplified representation of the Heck catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Schlenk_Flask 1. Add Pre-catalyst to Schlenk Flask Add_Solvent 2. Add Anhydrous DMF Schlenk_Flask->Add_Solvent Add_Reagents 3. Add Et3N, Iodobenzene, Methyl Acrylate Add_Solvent->Add_Reagents Heating 4. Heat to 80°C with Stirring Add_Reagents->Heating Monitoring 5. Monitor Progress (GC-MS/TLC) Heating->Monitoring Cooling 6. Cool to Room Temperature Monitoring->Cooling Isolation 7. Isolate Product (Extraction, Chromatography) Cooling->Isolation

Caption: Experimental workflow for a typical Heck cross-coupling reaction.

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Carbopalladation Carbopalladation Oxidative_Addition->Carbopalladation Alkene Beta_Hydride_Elimination β-Hydride Elimination Carbopalladation->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Base Reductive_Elimination->Pd(0)L Product

Caption: Simplified Heck catalytic cycle.

Conclusion

While direct catalytic performance data for "this compound" is not currently available in the public domain, this guide provides a robust comparative framework based on structurally related pyridine-imine catalysts. The presented data and protocols for the Heck reaction demonstrate that palladium complexes of pyridine-imines can be highly active catalysts. Researchers can utilize the provided experimental methodology as a foundation to evaluate "this compound" as a ligand in similar cross-coupling reactions. Future experimental work is necessary to fully elucidate the catalytic efficiency of this specific compound and its potential applications in organic synthesis.

References

A Comparative Guide to the Reactivity of N-(Pyridin-3-ylmethylene)methanamine and N-(Pyridin-2-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl imines are versatile intermediates in organic synthesis and are utilized in the construction of various nitrogen-containing heterocyclic compounds, ligands for catalysis, and molecules of pharmaceutical interest. The position of the nitrogen atom within the pyridine ring significantly influences the electronic properties and, consequently, the chemical reactivity of the imine functionality. This guide focuses on the key differences in reactivity between the 3-pyridyl and 2-pyridyl isomers of N-methylenemethanamine.

Predicted Reactivity: A Tale of Two Isomers

The primary difference in reactivity between N-(Pyridin-3-ylmethylene)methanamine and N-(Pyridin-2-ylmethylene)methanamine stems from the electronic influence of the pyridine nitrogen on the imine carbon and the potential for intramolecular interactions in the 2-pyridyl isomer.

This compound:

In this isomer, the pyridine nitrogen is in the meta-position relative to the imine substituent. Its electron-withdrawing inductive effect will influence the imine carbon, but there is no direct resonance effect. This results in a moderately electrophilic imine carbon.

N-(Pyridin-2-ylmethylene)methanamine:

Here, the pyridine nitrogen is in the ortho-position. This proximity leads to two significant effects:

  • Enhanced Inductive Effect: The electron-withdrawing inductive effect of the pyridine nitrogen is more pronounced due to its proximity to the imine group, making the imine carbon more electrophilic compared to the 3-pyridyl isomer.

  • Chelation Potential (The "Ortho Effect"): The lone pair of electrons on the pyridine nitrogen can participate in chelation with metal ions or form intramolecular hydrogen bonds. This can dramatically increase the electrophilicity of the imine carbon by further withdrawing electron density.

This leads to the general prediction that N-(Pyridin-2-ylmethylene)methanamine will be more reactive towards nucleophiles and more susceptible to hydrolysis than this compound.

Data Summary

While quantitative data for a direct comparison is unavailable, the following table summarizes the key physicochemical properties of the precursor aldehydes, which are indicative of the electronic environment of the resulting imines.

PropertyPyridine-2-carbaldehyde[1][2][3][4]Pyridine-3-carbaldehyde[5][6][7][8]
CAS Number 1121-60-4500-22-1
Molecular Formula C₆H₅NOC₆H₅NO
Molecular Weight 107.11 g/mol 107.11 g/mol
Boiling Point 181 °C198-200 °C
Density 1.126 g/mL1.142 g/mL
pKa of Conjugate Acid ~3.7~4.72[9]

The lower pKa of the conjugate acid of pyridine-2-carbaldehyde suggests that the pyridine nitrogen is less basic, which is consistent with the electron-withdrawing nature of the adjacent aldehyde group. This supports the notion of a more electron-deficient system in the 2-substituted isomer.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of pyridyl imines, based on standard laboratory procedures for imine formation.[10][11][12][13] These protocols would be the starting point for any direct experimental comparison.

General Synthesis of Pyridyl Imines

This procedure describes the condensation reaction between a pyridine carbaldehyde and methylamine.

Materials:

  • Pyridine-2-carbaldehyde or Pyridine-3-carbaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous solvent (e.g., Toluene, Methanol, or Dichloromethane)

  • Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • To a solution of the respective pyridine carbaldehyde (1 equivalent) in the chosen anhydrous solvent, add methylamine (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for several hours or gently heated to reflux (if using a Dean-Stark apparatus with toluene) to drive the reaction to completion by removing the water formed.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude imine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Synthesis and Reactivity Overview

The following diagram illustrates the general synthesis of the two imine isomers and their predicted differential reactivity towards nucleophilic attack.

G General Synthesis and Reactivity of Pyridyl Imines cluster_synthesis Synthesis cluster_reactivity Reactivity Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde N-(Pyridin-2-ylmethylene)methanamine N-(Pyridin-2-ylmethylene)methanamine Pyridine-2-carbaldehyde->N-(Pyridin-2-ylmethylene)methanamine + Methylamine - H2O Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde This compound This compound Pyridine-3-carbaldehyde->this compound + Methylamine - H2O Methylamine Methylamine Addition_Product_2 Addition Product (2-pyridyl) N-(Pyridin-2-ylmethylene)methanamine->Addition_Product_2 Faster Addition_Product_3 Addition Product (3-pyridyl) This compound->Addition_Product_3 Slower Nucleophile Nucleophile Nucleophile->Addition_Product_2 Nucleophile->Addition_Product_3 hydrolysis_mechanism Acid-Catalyzed Imine Hydrolysis Imine Imine Protonated_Imine Protonated Imine (Iminium Ion) Imine->Protonated_Imine + H+ Carbinolamine Carbinolamine Protonated_Imine->Carbinolamine + H2O - H+ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Carbonyl Aldehyde/ Ketone Protonated_Carbinolamine->Carbonyl - Amine Amine Amine chelation_effect Chelation Effect on Reactivity cluster_2_pyridyl N-(Pyridin-2-ylmethylene)methanamine cluster_3_pyridyl This compound Imine_2 Imine (2-pyridyl) Chelated_Complex Chelated Complex Imine_2->Chelated_Complex Enhanced_Reactivity Increased Electrophilicity at Imine Carbon Chelated_Complex->Enhanced_Reactivity Lewis_Acid Lewis Acid (e.g., Metal Ion) Lewis_Acid->Chelated_Complex Imine_3 Imine (3-pyridyl) No_Chelation No Intramolecular Chelation Possible Imine_3->No_Chelation

References

A Comparative Guide to N-(Pyridin-3-ylmethylene)methanamine and N-(Pyridin-4-ylmethylene)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the properties of two isomeric imines, N-(Pyridin-3-ylmethylene)methanamine and N-(Pyridin-4-ylmethylene)methanamine. Direct experimental data for these specific compounds is limited in publicly available literature. Therefore, this comparison draws upon data from their precursors, closely related analogues, and established principles of organic chemistry to provide a predictive overview for researchers in drug discovery and materials science.

Physicochemical Properties: A Tale of Two Isomers

The key structural difference between this compound and N-(Pyridin-4-ylmethylene)methanamine lies in the position of the nitrogen atom within the pyridine ring. This seemingly subtle variation is predicted to have a significant impact on the electronic properties and, consequently, the physicochemical characteristics of these molecules. The lone pair of electrons on the pyridine nitrogen in the 4-position isomer can exert a stronger electron-withdrawing effect through resonance along the C=N bond, influencing properties like basicity and polarity.

For a comparative estimation of the properties of the target imines, the experimental data for their aldehyde precursors and their corresponding reduced secondary amines are presented below.

Table 1: Physicochemical Properties of Precursors and Related Amines

PropertyPyridine-3-carbaldehydePyridine-4-carbaldehydeN-methyl-1-(pyridin-3-yl)methanamineN-methyl-1-(pyridin-4-yl)methanamine
Molecular Formula C₆H₅NOC₆H₅NOC₇H₁₀N₂C₇H₁₀N₂
Molecular Weight 107.11 g/mol 107.11 g/mol 122.17 g/mol 122.17 g/mol
Boiling Point 218 °C198 °C[1]198.2 °C86 °C
Melting Point 8 °C4 °C[1]-21 °CN/A
Density 1.14 g/cm³1.137 g/cm³0.982 g/cm³0.982 g/cm³[2]
pKa (Predicted) N/A4.72[1]8.61±0.108.27±0.10[2]
Flash Point 82 °C54.44 °C73.7 °C75 °C[2]

Note: Data for the N-methyl amines is for the reduced secondary amine, not the imine. pKa values are predicted and can vary based on the prediction method.

Based on the data of the related compounds, it can be inferred that N-(Pyridin-4-ylmethylene)methanamine may exhibit a lower boiling point and a slightly lower pKa compared to its 3-isomer due to the electronic influence of the pyridine nitrogen's position.

Biological Activities: A Broad Spectrum of Potential

Reported activities for pyridine-based Schiff bases include:

  • Antimicrobial and Antifungal Activity: The imine group is a key pharmacophore that has been associated with the inhibition of microbial growth.

  • Anticancer Activity: Several studies have reported the potential of pyridine-derived Schiff bases to exhibit cytotoxic effects against various cancer cell lines. For instance, novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been investigated as potent CDK2 inhibitors for cancer therapy.[3][4]

  • Antioxidant Properties: Some pyridine-4-carbaldehyde derived Schiff bases have demonstrated significant antioxidant activity.[5]

  • DNA Binding: Studies have shown that certain Schiff bases of pyridine-4-carbaldehyde can efficiently bind to DNA.[5]

It is plausible that both this compound and N-(Pyridin-4-ylmethylene)methanamine could exhibit some of these biological activities, and their specific potency would likely be influenced by the isomeric position of the pyridine nitrogen.

Experimental Protocols

General Synthesis of N-(Pyridinylmethylene)methanamines

The synthesis of these imines can be achieved through a standard condensation reaction between the corresponding pyridine carbaldehyde and methanamine.

Materials:

  • Pyridine-3-carbaldehyde or Pyridine-4-carbaldehyde

  • Methanamine (e.g., as a solution in ethanol or water)

  • Anhydrous solvent (e.g., ethanol, methanol, or toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Dissolve one equivalent of the respective pyridine carbaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a slight excess (1.1 to 1.2 equivalents) of the methanamine solution to the flask.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization

The synthesized imines can be characterized using standard spectroscopic techniques:

  • ¹H NMR Spectroscopy: To confirm the formation of the imine bond (CH=N) and the overall structure.

  • ¹³C NMR Spectroscopy: To identify the carbon signals, including the characteristic imine carbon.

  • Infrared (IR) Spectroscopy: To detect the C=N stretching vibration, which is indicative of imine formation.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Visualizations

To aid in the understanding of the synthesis and the structural differences, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Workup & Purification Pyridine_Carbaldehyde Pyridine-3- or -4-carbaldehyde Condensation Condensation Reaction (Anhydrous Solvent, Heat) Pyridine_Carbaldehyde->Condensation Methanamine Methanamine Methanamine->Condensation Solvent_Removal Solvent Removal Condensation->Solvent_Removal Purification Purification (Distillation or Chromatography) Solvent_Removal->Purification Product N-(Pyridinylmethylene)methanamine Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization

Caption: General workflow for the synthesis and characterization of N-(Pyridinylmethylene)methanamines.

Isomer_Comparison cluster_3_isomer This compound cluster_4_isomer N-(Pyridin-4-ylmethylene)methanamine node_3 Pyridine Ring (N at position 3) imine_3 Imine Group (-CH=N-CH3) node_3->imine_3 Inductive Effect Properties Physicochemical & Biological Properties imine_3->Properties Influences node_4 Pyridine Ring (N at position 4) imine_4 Imine Group (-CH=N-CH3) node_4->imine_4 Resonance & Inductive Effect imine_4->Properties Influences

Caption: Logical relationship between the isomeric structure and resulting chemical properties.

References

A Comparative Guide to the Synthesis of N-(Pyridin-3-ylmethylene)methanamine and its Reduction to N-Methyl-1-(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic protocols for N-methyl-1-(pyridin-3-yl)methanamine, a valuable building block in pharmaceutical research. The synthesis of this secondary amine is often achieved through the formation of the intermediate imine, N-(pyridin-3-ylmethylene)methanamine, followed by a reduction step. This document outlines and compares the reproducibility and performance of various synthetic strategies, including direct reductive amination of 3-pyridinecarboxaldehyde and alternative methods such as nucleophilic substitution and N-methylation of 3-(aminomethyl)pyridine.

Executive Summary

The synthesis of N-methyl-1-(pyridin-3-yl)methanamine can be reliably accomplished through several methods. This guide details three primary approaches:

  • One-Pot Reductive Amination: This is a widely used and efficient method involving the reaction of 3-pyridinecarboxaldehyde with methylamine to form the imine in situ, which is then immediately reduced to the target amine.

  • Nucleophilic Substitution: This method utilizes a starting material where a leaving group is displaced by methylamine.

  • N-Methylation of 3-(aminomethyl)pyridine: This approach starts with the corresponding primary amine and introduces a methyl group, for which the Eschweiler-Clarke reaction is a classic and effective example.

Each method presents distinct advantages and disadvantages concerning reaction conditions, reagent availability, yield, and purity. The selection of the most suitable protocol will depend on the specific requirements of the research, including scale, available starting materials, and desired purity.

Data Presentation: Comparison of Synthesis Protocols

Method Starting Materials Key Reagents Reaction Time Temperature (°C) Reported Yield (%) Reported Purity (%) Citation
One-Pot Reductive Amination 3-Pyridinecarboxaldehyde, MethylamineSodium borohydride, MethanolNot specifiedRoom TemperatureHigh (General method)Not specified[1][2]
Nucleophilic Substitution 3-Pyridylmethyl chloride hydrochloride, Methylamine20% aq. NaOH2 hoursRoom Temperature~42.6%Not specified[3]
N-Methylation (Eschweiler-Clarke) 3-(Aminomethyl)pyridineFormaldehyde, Formic acidNot specifiedNear boilingHigh (General method)Not specified[4][5][6]

Note: The yield for the Nucleophilic Substitution method was calculated based on the reported masses of starting material and product.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 3-Pyridinecarboxaldehyde

This protocol is a generalized procedure based on established reductive amination methods using sodium borohydride.[1][2]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylamine (e.g., 40% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in methanol.

  • Add methylamine (1.1-1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine, this compound.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or column chromatography.

Protocol 2: Nucleophilic Substitution

This protocol is adapted from a documented synthesis of N-methyl-N-3-pyridylmethylamine.[3]

Materials:

  • 3-Pyridylmethyl chloride hydrochloride

  • Methylamine (40% aqueous solution)

  • Sodium hydroxide (20% aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flask containing 25 ml of a 20% aqueous solution of NaOH, cooled in an ice-water bath, add a 40% aqueous solution of methylamine (13.6 g, 0.175 mole) dropwise over 5 minutes with stirring.

  • Subsequently, add an aqueous solution (10 ml) of 8.2 g (0.05 mole) of 3-pyridylmethyl chloride hydrochloride dropwise over 10 minutes.

  • Continue stirring the mixture at room temperature for 2 hours.

  • Extract the reaction mixture with dichloromethane (3 x 100 ml).

  • Dry the combined organic extracts over anhydrous MgSO₄.

  • Remove the solvent by distillation.

  • The resulting residue is then purified by vacuum distillation to yield the final product. The reported yield for this specific procedure is approximately 42.6%.[3]

Protocol 3: N-Methylation of 3-(aminomethyl)pyridine via Eschweiler-Clarke Reaction

This is a generalized procedure for the methylation of a primary amine using the Eschweiler-Clarke reaction.[4][5][6]

Materials:

  • 3-(Aminomethyl)pyridine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

Procedure:

  • In a round-bottom flask, combine 3-(aminomethyl)pyridine (1 equivalent) with an excess of aqueous formaldehyde (2.2-2.5 equivalents).

  • Slowly add an excess of formic acid (2.2-2.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (near boiling) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS). Carbon dioxide evolution will be observed.

  • Cool the reaction mixture to room temperature and make it basic by the careful addition of a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_reductive_amination Protocol 1: One-Pot Reductive Amination cluster_substitution Protocol 2: Nucleophilic Substitution cluster_methylation Protocol 3: N-Methylation start1 3-Pyridinecarboxaldehyde + Methylamine imine In-situ Imine Formation (this compound) start1->imine Methanol, RT reduction1 Reduction (NaBH4) imine->reduction1 Methanol, 0°C -> RT product1 N-Methyl-1-(pyridin-3-yl)methanamine reduction1->product1 start2 3-Pyridylmethyl chloride HCl + Methylamine reaction2 Nucleophilic Substitution start2->reaction2 aq. NaOH, 0°C -> RT product2 N-Methyl-1-(pyridin-3-yl)methanamine reaction2->product2 start3 3-(Aminomethyl)pyridine reaction3 Eschweiler-Clarke Reaction start3->reaction3 Formaldehyde, Formic Acid, Reflux product3 N-Methyl-1-(pyridin-3-yl)methanamine reaction3->product3

References

Safety Operating Guide

Proper Disposal of N-(Pyridin-3-ylmethylene)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: N-(Pyridin-3-ylmethylene)methanamine is a hazardous chemical requiring disposal as approved hazardous waste. It is crucial to adhere to the safety protocols outlined below and to comply with all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.

This document provides detailed procedures for the safe and compliant disposal of this compound, a compound recognized for its flammability, toxicity, and corrosivity. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.

I. Hazard Profile and Safety Data

This compound presents multiple significant hazards. The following table summarizes key quantitative safety data, underscoring the importance of careful handling and disposal.

Hazard ClassificationGHS CodeSignal WordQuantitative Data
Flammable LiquidH225DangerCategory 2
Harmful if SwallowedH302DangerCategory 4
Toxic if InhaledH331DangerCategory 3
Causes Severe Skin BurnsH314DangerSub-category 1B
Causes Serious Eye DamageH318DangerCategory 1
May Cause Respiratory IrritationH335Danger-

II. Pre-Disposal and Handling Protocols

Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is in use and that the disposal area is properly equipped.

A. Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly sealed safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Skin and Body Protection: Wear a flame-retardant and chemical-resistant lab coat or apron. Ensure full body coverage.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of inhalation, especially in poorly ventilated areas.

B. Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste management company, typically involving incineration.[1][2]

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in its original container or a designated, compatible, and properly labeled hazardous waste container.[3] The container must be in good condition and have a secure-fitting cap.

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the specific hazard pictograms for flammable, corrosive, and toxic substances.

  • Indicate the accumulation start date on the label.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames.

  • Store in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[1] This is a violation of environmental regulations and poses a significant safety risk.

Step 5: Handling of Empty Containers

  • Empty containers that once held this compound should be treated as hazardous waste unless properly decontaminated.[2][3]

  • For decontamination, containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from this process must be collected and disposed of as hazardous waste.

  • After decontamination, the container may be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.[1]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe down the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound Waste waste_collection Collect Waste in Labeled, Compatible Container start->waste_collection store_waste Store Sealed Container in Designated Waste Area waste_collection->store_waste is_container_empty Is Container Empty? decontaminate Triple-Rinse with Appropriate Solvent is_container_empty->decontaminate Yes end_process End of Process is_container_empty->end_process No collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate disposal_path Dispose of Rinsed Container per Institutional Policy decontaminate->disposal_path collect_rinsate->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs contact_ehs->is_container_empty disposal_path->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(Pyridin-3-ylmethylene)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-(Pyridin-3-ylmethylene)methanamine (CAS No. 16273-54-4) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potentially hazardous chemicals and information from SDSs of structurally similar compounds. This information is not a substitute for a substance-specific SDS. Always obtain and review the SDS from your supplier before handling this chemical. Consult with a qualified environmental health and safety (EHS) professional to ensure compliance with all institutional and regulatory requirements.

Anticipated Hazards of this compound

Based on the hazard profiles of similar pyridine and amine compounds, this compound may pose the following risks:

  • Corrosive: May cause severe skin burns and eye damage.

  • Toxic: May be harmful or fatal if swallowed, inhaled, or in contact with skin.

  • Irritant: May cause respiratory irritation.

  • Sensitizer: May cause an allergic skin reaction.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel. The following table provides general recommendations for PPE when handling this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing and Aliquoting Chemical splash goggles or a full-face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apronUse within a certified chemical fume hood is strongly recommended. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Experimental Procedures Chemical splash goggles and a full-face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apronAll manipulations should be performed within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or suitA NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and location.
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., nitrile, neoprene)Lab coatUse within a certified chemical fume hood when handling open waste containers.

Operational Plan: From Receipt to Disposal

A systematic approach to handling hazardous chemicals minimizes risks. Follow these procedural steps:

  • Procurement and Receiving:

    • Before ordering, ensure all necessary safety equipment and facilities are available.

    • Upon receipt, inspect the container for damage or leaks in a well-ventilated area.

    • Verify that the supplier has provided a specific Safety Data Sheet (SDS).

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Keep the container tightly sealed and clearly labeled.

    • Ensure the storage location is secure and accessible only to authorized personnel.

  • Handling and Use:

    • Preparation: Before beginning work, review the SDS and the experimental protocol. Ensure that the safety shower and eyewash station are accessible and operational.

    • Engineering Controls: All handling of this compound that may generate dust, mists, or vapors must be conducted in a certified chemical fume hood.

    • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

    • Procedure: When weighing or transferring the chemical, use techniques that minimize the generation of dust or aerosols. Always wash hands thoroughly after handling.

  • Spill Response:

    • Evacuate: Immediately evacuate the affected area if the spill is large or in a poorly ventilated space.

    • Alert: Notify your supervisor and institutional EHS.

    • Contain: If trained and safe to do so, contain the spill using appropriate absorbent materials.

    • Clean-up: Follow your institution's specific procedures for hazardous chemical spill cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Use a designated, clearly labeled, and sealed container for all waste.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Toxic).

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the critical steps and decision points for safely conducting an experiment with a hazardous chemical.

SafeHandlingWorkflow Workflow for Safe Handling of Hazardous Chemicals cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_conclusion Phase 3: Post-Experiment and Disposal A Review Chemical SDS and Protocol B Identify Hazards and Risks A->B C Select Appropriate PPE and Engineering Controls B->C D Prepare Work Area (e.g., Fume Hood) C->D Proceed to Experiment E Don Appropriate PPE D->E F Handle Chemical and Perform Experiment E->F G Decontaminate Equipment and Work Area F->G Experiment Complete H Segregate and Label Hazardous Waste G->H J Remove and Doff PPE Correctly G->J I Dispose of Waste via EHS H->I

Caption: A workflow illustrating the key phases for the safe handling of hazardous laboratory chemicals.

×

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N-(Pyridin-3-ylmethylene)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.